Ro4987655

Catalog No.
S548771
CAS No.
874101-00-5
M.F
C20H19F3IN3O5
M. Wt
565.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro4987655

CAS Number

874101-00-5

Product Name

Ro4987655

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide

Molecular Formula

C20H19F3IN3O5

Molecular Weight

565.3 g/mol

InChI

InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30)

InChI Key

FIMYFEGKMOCQKT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO

solubility

Soluble in DMSO, not soluble in water.

Synonyms

RO4987655; RO-4987655; RO 4987655; CH4987655; CH-4987655; CH 4987655.

Canonical SMILES

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO

The exact mass of the compound Ro4987655 is 565.03215 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: RO4987655 (CH4987655) - A Novel Allosteric MEK Inhibitor for Oncology Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MEK Inhibition in Oncology

The RAF/MEK/ERK pathway represents a critical signaling cascade in oncogenesis, frequently activated through mutations in upstream regulators like RAS and RAF. This three-layered protein kinase cascade transduces signals from cell surface receptors to cytosolic and nuclear targets, ultimately driving processes essential for tumor development and maintenance, including cell proliferation, survival, and differentiation. Aberrant activation of this pathway is detected in numerous human cancers, primarily through oncogenic alterations in BRAF or RAS genes, making it a rational therapeutic target for precision oncology approaches. MEK1 and MEK2 (MEK1/2) occupy a central position in this pathway, serving as the only known activators of ERK1/2 through dual-specificity phosphorylation of threonine and tyrosine residues within their activation loops. Despite their crucial role in oncogenic signaling, MEK1/2 are rarely mutated in cancer, instead being hyperactivated through upstream oncogenic events [1].

The therapeutic targeting of MEK1/2 offers several advantages in drug development. First, MEK1/2 exhibit remarkably narrow substrate specificity, with ERK1/2 representing their only known physiological substrates. This specificity enables precise interruption of the RAF/MEK/ERK pathway without directly affecting parallel signaling networks. Second, the unique structural features of MEK1/2 have enabled the design of highly selective ATP-noncompetitive inhibitors that avoid the challenges associated with targeting the conserved ATP-binding pocket present in all protein kinases. These allosteric inhibitors induce conformational changes that lock MEK1/2 into catalytically inactive states, providing exceptional specificity and overcoming the obstacle of competing with high intracellular ATP concentrations [1]. Among these advanced MEK1/2 inhibitors, RO4987655 (also known as CH4987655) has emerged as a promising therapeutic agent with potent anti-tumor activity demonstrated in both preclinical models and clinical trials [2] [3].

Mechanism of Action of this compound

Molecular Structure and Binding Characteristics

This compound is an orally active small molecule inhibitor targeting mitogen-activated protein kinase kinase (MAP2K or MEK) with the chemical name 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-5-(3-oxo-1,2-oxazinan-2-ylmethyl)benzohydroxamic acid 2-hydroxyethyl ester [3]. This compound belongs to the class of allosteric MEK inhibitors that uniquely bind adjacent to, rather than within, the ATP-binding pocket of MEK1/2. The compound's molecular structure enables specific interactions with key residues in the allosteric binding site, inducing conformational changes that stabilize MEK1/2 in a catalytically inactive state [1].

The binding mechanism of this compound exploits unique structural features of MEK1/2, particularly the presence of a specific pocket near the ATP-binding site that accommodates the inhibitor. Structural analyses reveal that MEK1/2 consist of a small N-terminal lobe and a large C-terminal lobe, with the catalytic site residing in the deep cleft between these lobes. The inhibitor binding affects the orientation of the αC-helix in the small lobe and the activation loop in the large lobe, both critical for catalytic competence. In the native state, a salt bridge formation between Lys97 (MEK1) and Glu114 (MEK1) indicates a catalytically active conformation, while this compound binding disrupts this arrangement, locking the kinase in an inactive form [1].

Allosteric Inhibition and Selectivity Profile

This compound functions through allosteric inhibition that prevents MEK1/2 from phosphorylating their downstream targets ERK1/2. Unlike ATP-competitive inhibitors that must compete with high intracellular ATP concentrations (typically in the mM range), this compound's non-competitive mechanism allows for effective target inhibition independent of ATP levels. This allosteric binding prevents the phosphorylation and activation of ERK1/2, thereby interrupting the transmission of proliferative and survival signals through the RAF/MEK/ERK pathway [1] [3].

The selectivity profile of this compound is exceptionally high for MEK1/2, with minimal off-target effects against other kinases. This specificity stems from its unique binding mode that exploits structural features not conserved across the kinome. Preclinical assessment demonstrated that this compound binds to and inhibits MEK1, resulting in suppression of MEK-dependent cell signaling and tumor cell proliferation. The high selectivity translates to a favorable therapeutic window in clinical applications, potentially reducing adverse effects associated with off-target kinase inhibition [3] [4].

Table 1: Key Molecular Characteristics of this compound

Parameter Specification Biological Significance
Chemical name 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-5-(3-oxo-1,2-oxazinan-2-ylmethyl)benzohydroxamic acid 2-hydroxyethyl ester Complex structure enabling specific allosteric binding
Molecular weight Not specified in sources Small molecule suitable for oral administration
Target MEK1 and MEK2 Key signaling nodes in RAF/MEK/ERK pathway
Inhibition type Allosteric, ATP-noncompetitive Avoids competition with high cellular ATP concentrations
Selectivity High for MEK1/2 Minimal off-target effects
Primary effect Inhibition of ERK1/2 phosphorylation Disruption of proliferative and survival signaling
Biochemical Consequences of MEK Inhibition

The primary biochemical consequence of this compound-mediated MEK inhibition is the dephosphorylation of ERK1/2, which prevents their translocation to the nucleus and subsequent activation of transcription factors involved in cell cycle progression and survival. This inhibition leads to cell cycle arrest predominantly in the G1 phase through downregulation of positive cell cycle regulators such as cyclin D1. Additionally, this compound treatment modulates expression of apoptotic regulators, potentially shifting the balance toward programmed cell death in susceptible tumor cells [1] [3] [4].

The inhibition of the RAF/MEK/ERK pathway by this compound also triggers compensatory feedback mechanisms that have important implications for therapeutic efficacy and resistance development. Proteomic analyses using reverse phase protein arrays (RPPA) in preclinical models revealed that this compound treatment not only downregulates pERK1/2 but also induces upregulation of pMEK1/2, pC-RAF, and pAKT, the latter indicating activation of the compensatory PI3K pathway. These feedback loops may contribute to the rebound in [18F]FDG uptake observed after initial suppression and represent potential mechanisms of acquired resistance [3] [4].

Preclinical Profiling and Pharmacodynamic Assessment

In Vitro Characterization

Extensive in vitro studies have characterized the anti-proliferative activity of this compound across various cancer cell lines. Cell proliferation assays demonstrated concentration-dependent inhibition of viable cells following this compound treatment, with particular sensitivity observed in models harboring mutations in the RAF/MEK/ERK pathway. Western blot analyses confirmed the dose-dependent suppression of pERK1/2 without affecting total ERK levels, validating the specific on-target mechanism of action. These experiments also revealed the temporal dynamics of pathway inhibition, with rapid reduction in pERK levels within hours of drug exposure [3] [4].

Further mechanistic studies examined the effect of this compound on downstream effectors of the RAF/MEK/ERK pathway. Treatment resulted in decreased expression of cyclin D1, a key cell cycle regulator transcriptionally controlled by ERK signaling. This reduction provides a molecular explanation for the G1 cell cycle arrest observed in sensitive models. Additionally, modulation of apoptotic markers indicated that this compound can promote programmed cell death in certain contexts, though the primary anti-tumor effect appears to be cytostatic rather than directly cytotoxic [4].

In Vivo Efficacy in Xenograft Models

This compound demonstrated promising anti-tumor activity in human tumor xenograft models, particularly in K-ras-mutated lung adenocarcinoma. Studies employing [18F]FDG-PET imaging to monitor metabolic response observed modest decreases in tumor glucose uptake as early as 2 hours post-treatment, with maximal suppression typically occurring on day 1. This early metabolic response preceded changes in tumor volume, supporting the use of functional imaging as a pharmacodynamic biomarker for MEK inhibition. Interestingly, a rebound in [18F]FDG uptake was frequently observed on day 3, coinciding with activation of compensatory pathways as identified by proteomic analyses [3].

The relationship between tumor genetics and drug response was evaluated across multiple xenograft models. While K-ras-mutated models generally showed sensitivity to this compound monotherapy, the degree of response varied considerably, suggesting additional genetic factors influence susceptibility to MEK inhibition. Reverse phase protein array (RPPA) analyses of treated xenografts provided systems-level understanding of the signaling adaptations following MEK inhibition, revealing not only the intended suppression of MAPK signaling but also compensatory activation of alternative survival pathways [3] [4].

Table 2: Preclinical Efficacy of this compound in Xenograft Models

Model Type Genetic Background Response Metrics Key Findings
Human lung adenocarcinoma xenografts K-ras mutation [18F]FDG-PET, tumor volume, proteomic profiling Early decrease in [18F]FDG uptake at 2h, maximal at day 1; rebound at day 3; decreased pERK1/2, pMKK4, pmTOR on day 1
Melanoma models BRAF mutation Tumor growth inhibition Significant anti-tumor activity supporting clinical development in BRAF-mutant melanoma
Colorectal cancer models KRAS mutation Tumor growth inhibition Limited single-agent activity observed
Multiple xenograft models Various RAS/RAF mutations [18F]FDG-PET response 69% showed decreased [18F]FDG uptake between baseline and day 15

Clinical Development and Trial Results

Phase I Dose-Escalation Studies

The initial phase I dose-escalation study of this compound assessed the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety, pharmacokinetic/pharmacodynamic profile, and preliminary antitumor activity in patients with advanced solid tumors. The trial employed an initial dose escalation using once-daily dosing, followed by escalation using twice-daily scheduling. The study established the MTD at 8.5 mg twice daily (total daily dose of 17.0 mg), with dose-limiting toxicities including blurred vision and elevated creatine phosphokinase [5].

The pharmacokinetic profile of this compound demonstrated dose linearity and a half-life of approximately 4 hours, supporting the twice-daily dosing regimen to maintain therapeutic exposure. At the MTD, target inhibition assessed by suppression of extracellular signal-regulated kinase phosphorylation in peripheral blood mononuclear cells was high (mean 75%) and sustained, with concentrations remaining above the IC50 for 90% of the dosing interval. Of the evaluable patients, clinical benefit was seen in 21.1%, including two partial responses (one confirmed and one unconfirmed). Metabolic response assessed by fluorodeoxyglucose-positron emission tomography (FDG-PET) showed that 79.4% of patients exhibited reduced FDG uptake between baseline and day 15 [5].

Phase I Expansion Cohort Results

A phase I expansion study further evaluated this compound in selected patients with advanced cancers harboring RAS-RAF mutations. This multicenter trial included specific cohorts of melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer patients receiving oral this compound continuously at the recommended dose of 8.5 mg twice daily until disease progression. The safety profile was consistent with other MEK inhibitors, with the most frequent adverse events being rash, acneiform dermatitis, and gastrointestinal disorders, mostly grade 1/2 in severity [2].

The antitumor activity varied across tumor types and mutational status. In BRAF-mutated melanoma, 4 of 17 patients (24%) achieved partial responses. Interestingly, activity was also observed in BRAF wild-type melanoma, with 4 of 20 patients (20%) showing partial responses. In KRAS-mutant NSCLC, 2 of 18 patients (11%) achieved partial responses. However, no objective responses were observed in KRAS-mutant colorectal cancer, where all patients eventually developed disease progression. Paired tumor biopsies demonstrated reduced ERK phosphorylation across all cohorts, confirming target engagement regardless of clinical response [2].

Table 3: Clinical Efficacy of this compound in Phase I Expansion Study

Tumor Type Mutation Status Patient Number Response Rate Clinical Outcome
Melanoma BRAF mutation 17 24% (4 PR) Clinical activity supporting MEK inhibition in BRAF-mutant melanoma
Melanoma BRAF wild-type 20 20% (4 PR) Activity in non-BRAF mutated melanoma
NSCLC KRAS mutation 18 11% (2 PR) Modest single-agent activity
Colorectal cancer KRAS mutation 30 0% All patients developed progressive disease

Experimental Protocols and Methodologies

In Vitro Assay Protocols

Cell Proliferation Assay: The anti-proliferative effects of this compound were evaluated using the Cell Counting Kit-8 (Dojindo Molecular Technologies) according to manufacturer specifications. Cells were plated in 96-well plates and treated with various concentrations of this compound for 72 hours. Following treatment, viable cells were quantified spectrophotometrically, and IC50 values were calculated from dose-response curves. Each experiment included appropriate controls and was performed with multiple replicates to ensure statistical reliability [3] [4].

Western Blot Analysis: For protein expression and phosphorylation analysis, cells were treated with this compound for indicated periods and lysed using cell lysis buffer (Cell Signaling Technology) containing protease inhibitor cocktail (cOmplete, EDTA-free, Roche), phosphatase inhibitor cocktails 2 and 3 (Sigma), and 1 mM PMSF (Sigma). Proteins were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against pEGFR (Y1068), EGFR, pMKK4 (S257/T261), MKK4, pAKT (S473), AKT, pERK (T202/Y204), ERK, pMEK1/2 (S217/S221), MEK, Cyclin D1, and actin. Protein bands were visualized with HRP-conjugated secondary antibodies and enhanced chemiluminescence detection systems [4].

In Vivo Study Design

Xenograft Models and this compound Administration: Human lung adenocarcinoma cell line NCI-H2122 was maintained according to ATCC recommendations and implanted into immunocompromised mice to establish xenograft tumors. This compound was dissolved in 50% ethanol/50% Cremophor EL (Sigma) and stored at -20°C. The vehicle and this compound stock solutions were diluted fivefold with distilled water on each dosing day before administration to animals [3] [4].

Molecular Imaging Protocol: [18F]FDG uptake was studied in xenograft models from day 0 to day 9 of this compound therapy using microPET Focus 120 (CTI Concorde Microsystems). Animals underwent baseline imaging followed by serial scans at specified timepoints after treatment initiation. Image analysis included quantification of standardized uptake values (SUVs) to objectively measure changes in tumor glucose metabolism following MEK inhibition [3].

Proteomic Analysis Using Reverse Phase Protein Arrays (RPPA): The in vivo effects of this compound on MAPK/PI3K pathway components were assessed by RPPA. Tumor samples collected at various timepoints after treatment were processed and analyzed using validated antibodies against key signaling proteins and phosphoproteins. This high-throughput antibody-based technology enabled quantitative assessment of activated signaling pathways and identification of biomarkers of drug response and resistance [3] [4].

Resistance Mechanisms and Limitations

Compensatory Pathway Activation

A primary limitation of this compound monotherapy is the rapid development of compensatory signaling through alternative pathways that sustain tumor survival and proliferation. Proteomic analyses using RPPA revealed that this compound treatment not only downregulates pERK1/2 but also induces upregulation of pMEK1/2, pC-RAF, and pAKT. The increased pAKT indicates activation of the compensatory PI3K pathway, which parallels the rebound in [18F]FDG uptake observed following initial suppression and represents a key mechanism of adaptive resistance [3] [4].

This pathway crosstalk between MAPK and PI3K signaling networks presents a significant challenge for single-agent MEK inhibition. The rebound activation of these compensatory mechanisms often occurs within days of treatment initiation, potentially limiting the durability of clinical responses. These findings provide a molecular rationale for combination therapies that simultaneously target multiple nodes in interconnected signaling networks to prevent or delay the emergence of resistance [3].

Tumor-Type Specific Efficacy

The clinical activity of this compound demonstrated significant variation across different tumor types, highlighting the importance of context-dependent vulnerability to MEK inhibition. While promising activity was observed in both BRAF-mutant and wild-type melanoma, as well as modest activity in KRAS-mutant NSCLC, no objective responses were seen in KRAS-mutant colorectal cancer. This differential sensitivity underscores that mutational status alone is insufficient to predict response and suggests that additional tissue-specific factors influence dependency on MEK signaling [2].

The lack of efficacy in KRAS-mutant colorectal cancer despite evidence of target engagement (reduced ERK phosphorylation) indicates that these tumors may possess inherent resistance mechanisms that bypass the requirement for MEK-ERK signaling. Possible explanations include the activation of alternative proliferative pathways or the presence of parallel survival signals that maintain viability despite MEK inhibition. Understanding these tissue-specific differences is crucial for appropriate patient selection and future drug development efforts [2].

The following diagram illustrates the signaling pathway and the compensatory mechanisms that lead to resistance when MEK is inhibited by this compound:

G cluster_legend Key Elements RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Feedback Feedback Activation (pMEK, pC-RAF) MEK->Feedback Induces Nucleus Nuclear Transcription Factors ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression Compensatory Compensatory PI3K/AKT Pathway Compensatory->Proliferation Promotes This compound This compound This compound->MEK Allosteric Inhibition Feedback->Compensatory Activates Legend1 Normal Pathway Legend2 MEK Inhibition Legend3 Resistance Mechanisms

> RAF/MEK/ERK Signaling Pathway and this compound Mechanism: This diagram illustrates the canonical RAF/MEK/ERK signaling cascade and the points where this compound exerts its inhibitory effect (green). It also shows the compensatory resistance mechanisms (red) that can emerge following MEK inhibition, including feedback activation and PI3K/AKT pathway induction.

Conclusion and Future Perspectives

This compound represents a promising therapeutic agent in the landscape of targeted cancer therapies, particularly for malignancies driven by mutations in the RAF/MEK/ERK pathway. Its unique allosteric mechanism provides high specificity for MEK1/2, potentially minimizing off-target effects. The well-defined pharmacokinetic and pharmacodynamic profile supports continued clinical development, particularly in selected patient populations with BRAF-mutant melanoma and possibly other RAS/RAF-driven malignancies.

References

RO4987655 (CH4987655): A Comprehensive Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

RO4987655 is a small molecule belonging to the class of aminobenzoic acids and derivatives. Its molecular formula is C20H19F3IN3O5, with an average molecular weight of 565.28 [1].

Property Description
DrugBank Accession Number DB12933 [1]
CAS Number 874101-00-5 [1] [2]
Modality Small Molecule [1]
Status Investigational (Used in clinical trials) [3] [1]

Mechanism of Action: As a highly selective MEK1/2 inhibitor, this compound binds to and inhibits MEK1, disrupting the Ras/Raf/MEK/ERK (MAPK) signal transduction pathway [4] [2]. This pathway is constitutively activated in many cancers, often through mutations in genes like RAS or BRAF, leading to uncontrolled cell proliferation and survival [5]. The table below summarizes its key biochemical characteristics:

Parameter Value Description
IC50 (MEK1/MEK2) 5.2 nM [2] Concentration for half-maximal enzyme inhibition.
Cellular IC50 (pERK1/2) 0.0065 μM (NCI-H2122 cells) [4] Concentration for half-maximal inhibition of pathway phosphorylation in cells.
Cytotoxicity (Example IC50) 0.86 nM (COLO 205 cells) [2] Concentration for half-maximal inhibition of cell proliferation.

Preclinical Development and Protocols

In Vitro Efficacy and Protocol

This compound was evaluated in panels of human cancer cell lines. The following is a generalized protocol for assessing its anti-proliferative effects:

  • Cell Lines: Various lines with different mutational backgrounds (e.g., C32 for b-Raf V600E, MIA PaCa-2 for Kras G12C) [2].
  • Treatment: Cells are treated with a range of this compound concentrations for 72 hours [2].
  • Viability Assay: Cell viability is quantified using colorimetric assays like the Cell Counting Kit-8 (CCK-8), which measures the activity of cellular dehydrogenases [4] [2].
  • Data Analysis: IC50 values are calculated from dose-response curves.
In Vivo Efficacy and Pharmacodynamics

This compound demonstrated significant anti-tumor activity in xenograft models, including complete tumor regressions [2]. Key pharmacodynamic (PD) biomarkers were evaluated using the following methodologies:

  • Tumor Volume Measurement: Tumors are measured with digital calipers, and Tumor Growth Inhibition (TGI) is calculated [4].
  • Western Blotting: Used to assess pathway modulation (e.g., inhibition of pERK) in tumor lysates.
    • Protocol: Tumors or cells are lysed. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against pERK, total ERK, etc. [4].
  • Reverse Phase Protein Array (RPPA): A high-throughput technology used for large-scale, quantitative analysis of signaling proteins and their phosphorylation status in tumor samples [4].
  • [18F]FDG-PET Imaging: Used as a non-invasive PD biomarker to monitor early metabolic response.
    • Protocol: Mice undergo baseline PET scans, followed by scans at specific time points (e.g., day 1, day 3) after this compound administration. Changes in standard uptake values (SUV) of the radiotracer are measured [4].

mechanism GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (Mutated) RTK->RAS RAF RAF (Mutated) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK MEK->ERK PROLIF Cell Proliferation & Survival ERK->PROLIF INH This compound INH->MEK

Diagram 1: this compound inhibits MEK1/2 in the oncogenic MAPK pathway.

Preclinical [18F]FDG-PET studies in K-ras-mutated lung carcinoma xenografts revealed an early decrease in tracer uptake by day 1, followed by a rebound on day 3. RPPA analysis linked this rebound to feedback-driven reactivation of the MAPK pathway (increased pMEK, pC-RAF) and activation of the compensatory PI3K pathway (increased pAKT) [4].

Clinical Development and Findings

Phase I Clinical Trial

A phase I expansion study (NCT number not available in sources) evaluated this compound in selected patients with advanced solid tumors [3].

  • Dosing: The recommended dose was 8.5 mg administered orally twice daily, continuously until disease progression [3].
  • Patient Cohorts: The study enrolled 95 patients into specific molecular cohorts: BRAF-mutant melanoma (n=18), BRAF wild-type melanoma (n=23), KRAS-mutant non-small cell lung cancer (NSCLC, n=24), and KRAS-mutant colorectal cancer (n=30) [3].

The primary clinical findings from this trial are summarized in the table below:

Parameter Results
Most Frequent Adverse Events Rash, acneiform dermatitis, gastrointestinal disorders (mostly Grade 1/2) [3].

| Objective Response Rate (ORR) | • BRAF-mutant melanoma: 24% (4/17 PR) • BRAF wild-type melanoma: 20% (4/20 PR) • KRAS-mutant NSCLC: 11% (2/18 PR) [3] | | Lack of Response | All patients with KRAS-mutant colorectal cancer experienced disease progression [3]. | | Pharmacodynamic Confirmation | Paired tumor biopsies showed reduced phosphorylation of ERK across all cohorts, confirming target engagement [3]. | | Metabolic Response | 69% of patients showed a decrease in [18F]FDG uptake between baseline and day 15 [3]. |

Biomarker and Resistance Insights

A separate clinical study investigated blood-based metabolites to predict responses to this compound in melanoma [6].

  • Methodology: Plasma samples from 35 patients were analyzed. Out of 182 metabolites, the levels of seven specific metabolites could distinguish between patients who responded to the treatment and those whose disease progressed [6].
  • Significance: This suggests a potential non-invasive method for early prediction of treatment success and offers clues to the underlying mechanisms of response and resistance [6].

feedback MEKi This compound (MEKi) pERK pERK ↓ MEKi->pERK Comp Feedback & Compensatory Signaling pERK->Comp pMEK pMEK ↑ Comp->pMEK pAKT pAKT (PI3K) ↑ Comp->pAKT FDGrebound [18F]FDG Uptake Rebound pMEK->FDGrebound pAKT->FDGrebound

Diagram 2: Feedback loops can lead to compensatory signaling and metabolic rebound.

Conclusion and Research Implications

This compound established a proof-of-concept for selective MEK inhibition, demonstrating a manageable safety profile and clinically meaningful activity in BRAF-mutant and wild-type melanoma, as well as KRAS-mutant NSCLC. Its development highlighted several critical themes in targeted therapy:

  • The importance of patient selection based on tumor genetics.
  • The utility of PD biomarkers like pERK inhibition and [18F]FDG-PET for confirming target modulation.
  • The challenge of intrinsic and adaptive resistance, driven by feedback loops within and between signaling pathways (e.g., PI3K) [4].

While this compound itself may not have advanced to later-stage clinical development, the knowledge gained from its study has informed the development of other MEK inhibitors, such as binimetinib, and combination strategies to overcome resistance [5].

References

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

RO4987655 (also known as CH4987655) is an orally bioavailable, small-molecule allosteric inhibitor that selectively targets MEK1 and MEK2 kinases [1] [2].

  • Target: MEK1 / MEK2 (MAP2K1 / MAP2K2) [1] [2]
  • IC50: 5.2 nM for both MEK1 and MEK2 [3] [1] [2]
  • Mechanism: It is a non-competitive inhibitor with high selectivity, showing minimal activity against a panel of over 400 other kinases [3]. By inhibiting MEK, it prevents the phosphorylation and activation of downstream ERK, a key node in the Ras/Raf/MEK/ERK (MAPK) signaling pathway, which is constitutively active in many cancers [4] [5]. This leads to the inhibition of MEK-dependent cell signaling and tumor cell proliferation [1].

The diagram below illustrates the core signaling pathway and the site of this compound inhibition:

g rank1 Upstream Inputs rank2 MAPK Pathway rank3 Cellular Effect RAS RAS RAF RAF RAS->RAF RAS (Mutated) RAS (Mutated) MEK MEK1/2 RAF->MEK RAF (e.g., B-RAF Mutated) RAF (e.g., B-RAF Mutated) This compound This compound (MEK Inhibitor) This compound->MEK Inhibits ERK ERK1/2 MEK->ERK Proliferation ↓ Tumor Cell Proliferation ERK->Proliferation Metabolism Altered Tumor Metabolism (e.g., ↓ [18F]FDG uptake) ERK->Metabolism

The Ras/Raf/MEK/ERK pathway and this compound inhibition mechanism.

Quantitative Efficacy and Pharmacokinetic Profile

The table below summarizes key quantitative data from preclinical studies for easy comparison.

Category Parameter Value / Finding Context / Model
Enzymatic Activity IC50 (MEK1/2) 5.2 nM [3] [1] [2] In vitro assay
Cellular Efficacy IC50 (Proliferation) 0.0065 μM (NCI-H2122 cells) [4] [5] Human lung adenocarcinoma cell line
IC50 (Proliferation) 0.86 - 9.5 nM [2] Various mutant cell lines (e.g., COLO205, HT-29)
pERK Suppression Observed within 2 hours [4] [5] [2] NCI-H2122 cells (0.1 - 1.0 μM)
In Vivo Efficacy Tumor Growth Inhibition (TGI) 119% - 150% [4] [5] [1] NCI-H2122 xenografts (Day 3, 1.0-5.0 mg/kg)
Tumor Response Complete regressions [1] [2] Various xenograft models
Pharmacokinetics tmax (Time to Cmax) ~1 hour [1] [2] Healthy volunteers & preclinical models
Terminal t1/2 ~25 hours [1] [2] Healthy volunteers & preclinical models
pERK Inhibition (PD) >80% at higher doses [1] [2] Exposure-dependent

Key Experimental Protocols and Models

The following methodologies are critical for evaluating the efficacy and mechanisms of this compound.

In Vitro Cell-Based Assays
  • Cell Proliferation Assay: The anti-proliferative effect of this compound can be determined using assays like the Cell Counting Kit-8 (CCK-8). Cells (e.g., NCI-H2122) are treated with a dose range of this compound (e.g., 0.00001 to 10 μM) for 72 hours in 96-well plates, after which viable cells are quantified [4] [5] [1].
  • Western Blotting for Target Engagement: To confirm inhibition of the MAPK pathway, cells are treated with this compound, lysed, and analyzed by Western blot. Key antibodies include pERK (T202/Y204) and total ERK to demonstrate pathway suppression, and optionally pMEK and other pathway components [4] [5].
In Vivo Xenograft Models
  • Animal and Tumor Model: Female athymic nude mice (e.g., balb nu/nu, 5-6 weeks old) are implanted subcutaneously with human cancer cells (e.g., NCI-H2122 lung adenocarcinoma at 4x10^6 cells/mouse) [4] [5] [1].
  • Dosing and Efficacy Study: Once tumors are established (100-200 mm³), mice are randomized into groups. This compound is administered orally at various doses (e.g., 1.0, 2.5, 5.0 mg/kg). Tumor volumes are tracked using digital calipers, and Tumor Growth Inhibition (TGI) is calculated [4] [5] [1].
Integrated PET Imaging and Proteomic Analysis

This workflow combines functional imaging with molecular profiling to comprehensively study drug effects and resistance [4] [5] [6].

g A Establish Tumor Xenografts (e.g., NCI-H2122) B Administer this compound A->B C Longitudinal [18F]FDG-PET Imaging (Days 0, 1, 3, 9) B->C D Tissue Collection & Analysis C->D E Proteomic Analysis (RPPA) MAPK/PI3K Pathway Proteins D->E F Immunohistochemistry (fIHC) GLUT1 & Hexokinase 1 D->F G Data Integration & Correlation Metabolic changes vs. Signaling changes E->G F->G

Integrated experimental workflow for evaluating this compound efficacy and mechanisms.

  • [18F]FDG-PET Imaging: Tumor-bearing mice undergo baseline PET scans before treatment. Follow-up scans are performed at multiple time points (e.g., 2 hours, and on days 1, 3, and 9) after this compound administration. Changes in standard uptake value (SUV) quantify tumor glucose metabolism [4] [5] [6].
  • Reverse Phase Protein Array (RPPA): Tumor tissues are harvested at different time points. RPPA is used for high-throughput, quantitative profiling of the expression and phosphorylation levels of key signaling proteins (e.g., pERK, pAKT, pMEK, pmTOR) to assess pathway modulation [4] [5].
  • Fluorescent Immunohistochemistry (fIHC): Tumor sections are analyzed using fIHC with antibodies against GLUT1 and Hexokinase 1 to investigate the relationship between glucose metabolism changes and the expression of these key glycolytic proteins [4] [5].

Key Insights on Metabolic Response and Resistance

Preclinical studies with this compound have yielded critical insights that are vital for clinical translation.

  • Early Metabolic Response: [18F]FDG-PET serves as a sensitive pharmacodynamic biomarker. A significant decrease in tumor [18F]FDG uptake was observed as early as 2 hours post-treatment, with the maximum decrease typically occurring on day 1 [4] [5] [6].
  • Rebound Phenomenon and Feedback Loops: A common finding is a rebound in [18F]FDG uptake by day 3, even as tumor volumes continue to decrease. RPPA analysis revealed that this is not due to changes in GLUT1 or Hexokinase 1, but rather to feedback reactivation of the MAPK pathway (increased pMEK, pC-RAF) and activation of the compensatory PI3K-AKT pathway (increased pAKT) [4] [5] [6]. This highlights a key mechanism of adaptive resistance.
  • Plasma Metabolite Biomarkers: A metabolomics study identified 21 plasma metabolites (amino acids, lipids, etc.) that were modulated by this compound in melanoma xenograft models. Changes in specific lipid classes (phosphatidylcholines, sphingomyelins) were associated with treatment response, suggesting a potential for predictive biomarker development [7].

Clinical Development Status

This compound was investigated in clinical trials. A phase I study demonstrated that the drug was generally well-tolerated at doses from 0.5 to 4 mg and achieved significant suppression of pERK in healthy volunteers and patients [1] [2]. Reductions in tumor [18F]FDG uptake were observed in patients with advanced solid tumors [4] [5]. The compound showed clinical activity in patients with BRAF-mutant melanoma and KRAS-mutant non-small cell lung cancer [3] [1].

References

Core Preclinical Efficacy & Mechanism Data

Author: Smolecule Technical Support Team. Date: February 2026

The tables below consolidate the primary quantitative findings and the signaling responses observed in preclinical models.

Table 1: Summary of Key Preclinical Efficacy Observations

Observation Description Model System Citation
Anti-tumor Activity Potent anti-tumor activity in human tumor xenograft models. K-ras mutated human tumor xenografts [1] [2]
Early Metabolic Response Modest decrease in tumor [18F]FDG uptake observed as early as 2 hours post-treatment. NCI-H2122 lung adenocarcinoma xenografts (microPET imaging) [1]
Maximal Metabolic Inhibition Greatest decrease in [18F]FDG uptake found on Day 1 of treatment. NCI-H2122 lung adenocarcinoma xenografts [1]
Metabolic Rebound Rebound in [18F]FDG uptake observed on Day 3, despite continuing tumor volume decrease. NCI-H2122 lung adenocarcinoma xenografts [1]
Human Dose Projection Recommended Phase II dose (RP2D) was established as 8.5 mg twice daily (total 17 mg daily). Phase I clinical trial (based on safety/efficacy) [3]

Table 2: Molecular Signaling Response to RO4987655 Treatment (RPPA Analysis)

Time Point Down-regulated Markers (Pathway Inhibition) Up-regulated Markers (Feedback/Compensation)
Day 1 pERK1/2, pMKK4, pmTOR -
Day 3 - pMEK1/2, pMEK2, pC-RAF, pAKT

The upregulation of pAKT on Day 3 is a critical finding, indicating activation of the compensatory PI3K pathway, which explains the rebound in FDG uptake [1].

Detailed Experimental Protocols

Here are the methodologies for the key experiments from the primary preclinical study [1].

In Vivo Efficacy and FDG-PET Imaging
  • Cell Line & Culture: The human lung adenocarcinoma cell line NCI-H2122 (American Type Culture Collection) was maintained per ATCC recommendations.
  • Xenograft Models: The study used human lung carcinoma xenograft models.
  • Drug Formulation: this compound was synthesized by Chugai Pharmaceuticals. For in vivo use, it was dissolved in 50% ethanol/50% Cremophor EL, stored at -20°C, and diluted fivefold with distilled water on each dosing day.
  • PET Imaging: [18F]FDG uptake was studied in xenografts from day 0 to day 9 of therapy. Imaging was performed using a microPET Focus 120 scanner. Mice were fasted for a period before the intravenous injection of [18F]FDG, and static scans were acquired at 60 minutes post-injection.
Proteomic and Molecular Analysis
  • Reverse Phase Protein Array (RPPA): Used to assess the in vivo effects of this compound on MAPK/PI3K pathway components. This high-throughput antibody-based technology allowed for quantitative, multiplex analysis of signaling proteins and phospho-proteins from tumor tissues.
  • Semi-Quantitative Fluorescent Immunohistochemistry (fIHC): Used to examine the expression levels of GLUT1 and hexokinase 1 in tumor tissues. However, the study did not find statistically significant correlations between the expression of these proteins and the changes in [18F]FDG uptake.

Signaling Pathway and Feedback Loops

The following diagram illustrates the mechanistic findings from the preclinical study, showing the direct inhibition by this compound and the subsequent feedback activation that limits its efficacy.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Mutant) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PI3K PI3K ERK->PI3K Cross-activation & Regulation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates This compound This compound (MEK Inhibitor) This compound->MEK Allosteric Inhibition Feedback Feedback Activation (Day 3) Feedback->RAF pC-RAF Feedback->MEK pMEK1/2 Feedback->AKT pAKT

This diagram shows how this compound directly inhibits MEK, but this inhibition triggers feedback loops that reactivate the MAPK pathway and activate the compensatory PI3K pathway [1].

Interpretation of Findings

  • FDG-PET as a Biomarker: The study supports the use of [18F]FDG-PET as a sensitive, non-invasive tool for demonstrating the pharmacodynamic effects of this compound, revealing both early target engagement and the subsequent compensatory biological changes [1] [3].
  • Implications for Therapy: The observed feedback activation of the PI3K pathway and rebound of metabolic activity provides a strong rationale for combination therapy. Simultaneously targeting both the MEK and PI3K pathways could potentially overcome this resistance mechanism and lead to more durable responses [1] [4] [5].

References

Mechanism of Action and Role in the MAPK Pathway

Author: Smolecule Technical Support Team. Date: February 2026

RO4987655 inhibits a critical signaling cascade often hyperactivated in cancer.

  • Pathway Overview: The RAS-RAF-MEK-ERK pathway is a core intracellular signaling cascade that regulates cell growth, proliferation, and survival [1] [2]. Oncogenic mutations in genes like RAS or RAF lead to constitutive activation of this pathway, driving tumorigenesis [3] [2].
  • MEK's Crucial Role: MEK1 and MEK2 occupy a unique position in this cascade, as they are the only known activators of ERK1/2 [1]. This makes them attractive therapeutic targets.
  • Allosteric Inhibition: As an allosteric inhibitor, this compound binds to a site other than the ATP-binding pocket of MEK, locking it in an inactive conformation and preventing it from phosphorylating and activating ERK [3]. This approach can offer greater selectivity compared to ATP-competitive inhibitors.

The following diagram illustrates the MAPK signaling pathway and the site of this compound inhibition:

G ExtracellularSignal Extracellular Signal (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) ExtracellularSignal->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK pMEK MEK (Active) MEK->pMEK ERK ERK pMEK->ERK pERK ERK (Active) ERK->pERK CellProcesses Cell Proliferation Survival, Growth pERK->CellProcesses This compound This compound (MEK Inhibitor) This compound->pMEK Inhibits

The RAS-RAF-MEK-ERK signaling pathway and the inhibitory target of this compound.

Preclinical and Clinical Research Findings

Quantitative Efficacy and Pharmacodynamic Data

Key quantitative findings from studies on this compound are summarized below:

Study Model / Population Key Findings Experimental Methods

| K-ras-mutated human lung carcinoma xenografts [4] | ► Modest decrease in tumor [[18F]FDG] uptake at 2 hours. ► Greatest decrease on Day 1, with a rebound by Day 3. ► Molecular analysis showed pathway feedback: ↓pERK, ↓pmTOR on Day 1; ↑pMEK, ↑pAKT on Day 3. | ► [18F]FDG-PET/CT imagingReverse Phase Protein Array (RPPA) for signaling protein analysis ► Semi-quantitative fluorescent IHC for GLUT1 & Hexokinase 1 | | Japanese patients with advanced solid tumors (Phase I) [5] [6] | ► MTD: 8 mg/day (4 mg BID). ► DLT: Grade 3 creatine phosphokinase (CPK) elevation. ► Common AEs: Dermatitis acneiform, CPK elevation, eye disorders. ► PK: Dose-proportional exposure, half-life ~4-24h. ► PD: Dose-dependent inhibition of pERK in PBMCs. | ► 3 + 3 dose-escalation designPK/PD blood samplingpERK inhibition in PBMCs as a pharmacodynamic biomarker |

Insights on Resistance and Feedback Mechanisms

Preclinical research with this compound helped illuminate common challenges with MEK inhibitors. The observed rebound in [[18F]FDG] uptake in xenograft models was linked to reactivation of the MAPK pathway and activation of the compensatory PI3K-AKT pathway, a key feedback mechanism that can limit the efficacy of single-agent therapy [4] [1]. This understanding underscores the rationale for combination therapies, such as simultaneously targeting MEK and PI3K, to overcome inherent resistance [1].

Technical Research Methodologies

The cited studies on this compound employed several sophisticated techniques that are central to modern oncology drug development.

  • [18F]FDG-PET Imaging: This non-invasive imaging technique was used preclinically to measure early metabolic changes in tumors following MEK inhibition. A decrease in [[18F]FDG] uptake indicates reduced glucose metabolism, serving as a pharmacodynamic biomarker of drug effect [4].
  • Reverse Phase Protein Array (RPPA): This high-throughput, antibody-based technology was used to simultaneously quantify the phosphorylation/activation status of a wide array of proteins in the MAPK and PI3K pathways from tumor tissue lysates. It enabled the comprehensive signaling response profiling that identified feedback mechanisms [4].
  • pERK Inhibition in Peripheral Blood Mononuclear Cells (PBMCs): In the Phase I clinical trial, the degree of MEK inhibition was assessed by measuring levels of phosphorylated ERK (pERK) in patient PBMCs. This served as a accessible pharmacodynamic biomarker to confirm target engagement and correlate drug exposure with biological effect [5] [6].

Research Significance and Context

This compound played a role in validating MEK inhibition as a viable strategy. Although its own clinical development was halted after Phase I, research involving this compound provided valuable insights:

  • It helped establish preclinical [18F]FDG-PET imaging and clinical pERK inhibition in PBMCs as valid methods for the early, non-invasive monitoring of MEK inhibitor effects [4] [5].
  • Its study highlighted the critical importance of feedback networks and pathway crosstalk in driving resistance to targeted monotherapies, guiding future research toward rational combination strategies [4] [1].

References

RO4987655 allosteric MEK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

RO4987655 Profile & Efficacy Data

The following tables summarize the core characteristics and quantitative efficacy data for this compound.

Table 1: Core Characteristics of this compound

Attribute Description
Chemical Names This compound, CH4987655, RG 7167 [1] [2]
Molecular Formula C₂₀H₁₉F₃IN₃O₅ [1] [2]
Molecular Weight 565.28 g/mol [1] [2]
CAS Number 874101-00-5 [1] [2]
Primary Target MEK1/2 (Mitogen-Activated Protein Kinase Kinase) [1] [2]
Mechanism Allosteric inhibition [3] [4]
IC₅₀ (MEK1/2) 5 - 5.2 nM [1] [2]

Table 2: In Vitro Anti-Proliferative Activity (IC₅₀) This data demonstrates the compound's potency against various human cancer cell lines after a 4-day exposure [2].

Cell Line Mutation IC₅₀ (nM)
COLO 205 B-raf V600E 0.86 nM
HT-29 B-raf V600E 1.7 nM
MIA PaCa-2 K-ras G12C 3.3 nM
C32 B-raf V600E 8.4 nM
QG-56 H-ras Q61L 9.5 nM

Table 3: In Vivo Efficacy in NCI-H2122 Xenograft Model This study showed the effect of this compound on tumor growth and metabolism in a mouse model of human lung adenocarcinoma [3] [4].

This compound Dose Tumor Growth Inhibition (TGI) on Day 3 [18F]FDG-PET Uptake Change
1.0 mg/kg 119% Decrease by Day 1
2.5 mg/kg 145% Decrease by Day 1
5.0 mg/kg 150% Decrease by Day 1

Detailed Experimental Protocols

For researchers looking to replicate or understand the key studies on this compound, here are summaries of the methodologies used.

  • Cell Proliferation Assay (In Vitro)

    • Purpose: To determine the anti-proliferative effects of this compound.
    • Cell Line: Human lung adenocarcinoma NCI-H2122 cells.
    • Procedure: Cells were treated with various concentrations of this compound for 72 hours in 96-well plates. Viable cells were quantified using a Cell Counting Kit-8 (Dojindo Molecular Technologies) [3] [4].
    • Key Finding: this compound inhibited proliferation of NCI-H2122 cells in a dose-dependent manner with an IC₅₀ value of 0.0065 μM (6.5 nM) [2].
  • Western Blotting for Pathway Analysis (In Vitro)

    • Purpose: To assess the inhibition of the MAPK signaling pathway.
    • Cell Treatment: NCI-H2122 cells were treated with this compound (0.1 to 1.0 μM) for indicated periods.
    • Cell Lysis & Analysis: Cells were lysed with a buffer containing protease and phosphatase inhibitors. Key proteins like pERK (T202/Y204) and total ERK were detected using specific antibodies to confirm target engagement [3] [4].
    • Key Finding: this compound suppressed pERK1/2 levels as early as 2 hours after treatment start [2].
  • In Vivo Xenograft Study & [18F]FDG-PET Imaging

    • Purpose: To evaluate the efficacy and metabolic response in a live animal model.
    • Model: Female athymic nude mice with NCI-H2122 human lung carcinoma xenografts.
    • Dosing: this compound was administered orally at 1.0, 2.5, and 5.0 mg/kg. The drug was formulated by dissolving in 50% ethanol/50% Cremophor EL, then diluted fivefold with distilled water on dosing day [3] [4].
    • Tumor Monitoring: Tumor volumes were measured with calipers. Metabolic activity was monitored non-invasively using microPET imaging at baseline, day 1, and day 3 after treatment [3] [4].
    • Proteomic Analysis: Reverse Phase Protein Array (RPPA) was used to analyze in vivo effects on MAPK/PI3K pathway components in tumor tissues [3] [4].
  • Clinical Phase I Trial (Pharmacokinetics/Pharmacodynamics)

    • Purpose: To determine the maximum tolerated dose (MTD), safety, and PK/PD profile in humans.
    • Design: Phase I dose-escalation study in Japanese patients with advanced solid tumors using a 3 + 3 design.
    • Dosing: Patients received a single dose followed by continuous once-daily (1, 2, or 4 mg QD) or twice-daily (4, 5, or 6.5 mg BID) dosing in 28-day cycles.
    • PK/PD Assessments: Plasma concentrations of this compound were measured. Pharmacodynamics was evaluated by measuring pERK inhibition in peripheral blood mononuclear cells (PBMCs) [5].

Mechanism of Action & Signaling Pathway

This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the Ras/Raf/MEK/ERK signaling pathway [3] [1] [4]. This pathway is frequently hyperactivated in cancers through mutations in RAS or RAF genes. The following diagram illustrates the mechanism of this compound and the observed feedback loops.

RO4987655_Mechanism GrowthSignal Growth Signal RTK Receptor Tyrosine Kinase (RTK) GrowthSignal->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PI3K_AKT PI3K/AKT Pathway (Compensatory) MEK->PI3K_AKT Feedback Activation This compound This compound This compound->MEK Allosteric Inhibition ERK->RAF Negative Feedback (Lost during treatment) NuclearTargets Gene Expression (Cell Proliferation, Survival) ERK->NuclearTargets

Diagram of this compound mechanism and feedback loops.

The diagram shows that inhibition by this compound leads to a rapid decrease in pERK, suppressing tumor cell proliferation. However, proteomic analysis (RPPA) in xenograft models revealed a compensatory reactivation mechanism:

  • On Day 1: Down-regulation of pERK1/2, pMKK4, and pmTOR.
  • On Day 3: Significant up-regulation of pMEK, pC-RAF, and pAKT, indicating reactivation of the MAPK pathway and activation of the compensatory PI3K pathway [3] [4]. This feedback explains the rebound in [18F]FDG uptake observed after initial suppression and highlights a potential mechanism of acquired resistance.

Research Implications & Future Directions

The research on this compound provides valuable insights for drug development:

  • Biomarker Utility: [18F]FDG-PET imaging served as a sensitive, early pharmacodynamic biomarker for MEK inhibition in both preclinical and clinical settings [3] [4].
  • Understanding Resistance: The identification of feedback activation of the MAPK and PI3K pathways explains the "rebound" phenomenon and underscores that monotherapy with a MEK inhibitor may be insufficient for durable responses in some cancers, like those with K-ras mutations [3] [4].
  • Rational Combinations: These findings strongly support the strategy of combining MEK inhibitors (like this compound) with other targeted agents, such as PI3K or AKT inhibitors, to overcome compensatory signaling and improve therapeutic outcomes [3].

References

Clinical Trial Efficacy and Safety Profile of RO4987655

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety findings from the identified early-phase clinical trials.

Trial Aspect Phase I Dose-Escalation (Japanese Patients) [1] Phase I Expansion (RAS-RAF Mutant Patients) [2]
Patient Population Japanese patients with advanced solid tumors Selected patients with advanced cancer (Melanoma, NSCLC, Colorectal Cancer) with RAS-RAF mutations
Recommended Dose 8 mg/day (4 mg BID) 8.5 mg BID
Primary Toxicities Grade 3 Creatine Phosphokinase (CPK) elevation (DLT); Dermatitis acneiform, eye disorders Rash, acneiform dermatitis, gastrointestinal disorders (mostly Grade 1/2)
Pharmacodynamics Dose-dependent inhibition of pERK in Peripheral Blood Mononuclear Cells (PBMCs) Reduced pERK phosphorylation in paired tumor biopsies; 69% of patients showed a decrease in [18F]FDG uptake by day 15

| Anti-tumor Activity | 1 confirmed partial response (esophageal cancer); 7 patients with progression-free survival >16 weeks | BRAF-mutant Melanoma: 24% PR (4/17) BRAF wild-type Melanoma: 20% PR (4/20) KRAS-mutant NSCLC: 11% PR (2/18) KRAS-mutant Colorectal Cancer: 100% PD (0/30) |

Detailed Experimental Protocols

The trials employed specific methodologies to assess drug behavior and biological effects.

  • Study Design (Dose-Escalation): The initial Phase I trial used a 3 + 3 dose-escalation design. Patients received a single dose of RO4987655 followed by continuous once-daily or twice-daily dosing in 28-day cycles to determine the Maximum Tolerated Dose (MTD) [1].
  • Pharmacokinetics (PK) Analysis: Plasma concentrations of this compound were measured. The drug exhibited a plasma half-life ranging from 4.32 to 21.1 hours and reached steady-state conditions by Cycle 1, Day 8 with multiple doses. Exposure increased in a dose-proportional manner [1].
  • Pharmacodynamics (PD) Biomarkers:
    • pERK Inhibition: Target engagement was confirmed by measuring the inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) in the dose-escalation study [1] and directly in sequential tumor biopsies in the expansion study [2].
    • [18F]FDG-PET Imaging: Metabolic response was assessed by measuring changes in tumor uptake of the radiotracer [18F]Fluorodeoxyglucose (FDG) between baseline and Day 15 of treatment [2].

Preclinical Mechanistic Insights and Workflow

A preclinical study used human tumor xenograft models to investigate the mechanism of this compound, combining imaging and proteomic analysis [3] [4].

  • Experimental Workflow: The study involved treating mice with K-ras-mutated human lung carcinoma xenografts with this compound. The workflow consisted of longitudinal [18F]FDG-PET imaging at multiple time points, followed by molecular analysis of the tumors using semi-quantitative fluorescent immunohistochemistry (fIHC) for GLUT1 and hexokinase 1, and Reverse Phase Protein Arrays (RPPA) for comprehensive signaling pathway profiling [3] [4].
  • Key Findings: The study observed an initial decrease in [18F]FDG uptake, followed by a rebound on day 3. RPPA analysis revealed that this rebound was associated with a reactivation of the MAPK pathway and activation of the compensatory PI3K pathway, evidenced by up-regulation of pMEK, pC-RAF, and pAKT [3] [4].

This complex feedback mechanism is illustrated in the following signaling pathway diagram.

G cluster_mapk MAPK Signaling Pathway cluster_compensatory Compensatory Feedback (Observed on Day 3) Ras RAS (e.g., K-Ras Mutant) RAF RAF (e.g., C-RAF) Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pMEK pMEK ↑ MEK->pMEK Feedback Reactivation CellProlif Cell Proliferation & Tumor Growth ERK->CellProlif pCRAF pC-RAF ↑ pMEK->pCRAF PI3KPath PI3K Pathway Activation pCRAF->PI3KPath pAKT pAKT ↑ PI3KPath->pAKT FDGRebound [18F]FDG Uptake Rebound PI3KPath->FDGRebound ROI This compound ROI->MEK Inhibits

Diagram of this compound mechanism and feedback. MEK inhibition by this compound can trigger feedback reactivation of the MAPK pathway and compensatory PI3K pathway activation, leading to a rebound in glucose metabolism [3] [4].

Interpretation and Conclusions

  • Clinical Utility: this compound demonstrated a manageable safety profile consistent with other MEK inhibitors and confirmed single-agent antitumor activity in BRAF-mutant melanoma and KRAS-mutant NSCLC. A key finding was its lack of efficacy as a single agent in KRAS-mutant colorectal cancer [2].
  • Biomarker Validation: The trials successfully established pERK inhibition in PBMCs and tumor tissue, as well as early [18F]FDG-PET metabolic changes, as valid pharmacodynamic biomarkers for this compound, supporting their use in clinical development [1] [2].
  • Mechanistic Resistance: Preclinical data suggests that compensatory pathway activation is a potential mechanism for acquired resistance, providing a rationale for exploring combination therapies targeting parallel pathways like PI3K to enhance and sustain efficacy [3] [4].

References

Pharmacokinetic Profile of RO4987655

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative PK parameters of RO4987655 (a MEK inhibitor) identified from the clinical trials.

Parameter Global Study (2012) [1] Japanese Study (2015) [2] [3]
Reported Half-life Approximately 4 hours 4.32 to 21.1 hours
Dose Proportionality Exhibited dose linearity Appeared to increase in a dose-proportional manner
Accumulation Information not specified in results Steady-state was reached by Cycle 1, Day 8
Tmax (Time to Cmax) Information not specified in results Information not specified in results
Key Metabolites Information not specified in results Information not specified in results
Plasma Protein Binding Information not specified in results Information not specified in results

Experimental Methodology & Clinical Context

The data in the table above was derived from phase I, open-label, dose-escalation studies designed to determine the safety and tolerability of this compound.

  • Study Populations: The trials involved patients with advanced solid tumors. The 2012 study was a global trial with 49 enrolled patients [1], while the 2015 study focused on a Japanese cohort of 25 patients [2] [3].
  • Dosing Regimens: The studies tested both once-daily (QD) and twice-daily (BID) oral dosing schedules over 28-day cycles. Dosing was adjusted based on a 3 + 3 dose-escalation design to find the Maximum Tolerated Dose (MTD) [1] [2] [3].
  • Pharmacokinetic Analysis: PK parameters were determined by measuring plasma concentrations of this compound after single and multiple doses.
  • Pharmacodynamic (PD) Assessment: The PD effect was evaluated by measuring the inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs). Both studies reported a high and sustained level of target inhibition that was dose-dependent [1] [2] [3].

Signaling Pathway and Drug Mechanism

The following diagram illustrates the targeted signaling pathway and the mechanism of action of this compound.

G RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription CellGrowth CellGrowth ERK->CellGrowth This compound This compound This compound->MEK Inhibits

This compound inhibits MEK to block the MAPK signaling pathway.

A Note on PK/PD Modeling and Visualization

The search results also highlighted tools and methodologies for PK/PD modeling, which are crucial for modern drug development.

  • Compartmental Modeling: Pharmacokinetic data can be analyzed using compartmental models, which use systems of ordinary differential equations to predict drug behavior in different tissues [4] [5].
  • Specialized Tools: Researchers can use tools like the Pharmacokinetic Modeling and Visualization Tool [4] or R packages like PKPDsim [5] to fit models to experimental data, calculate rate constants, and simulate drug concentrations and effects over time.

References

RO4987655 (CH4987655) Application Notes and Protocols: Maximum Tolerated Dose and Clinical Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile

RO4987655, also known as CH4987655, is an oral, selective inhibitor of MEK (mitogen-activated protein/extracellular signal-regulated kinase). MEK is a key enzyme within the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is frequently dysregulated in many cancers. By targeting this pathway, this compound aims to disrupt uncontrolled cell proliferation and survival signals in tumor cells [1] [2].

Clinical Trial Summaries and Maximum Tolerated Dose (MTD)

Two primary Phase I dose-escalation studies have established the safety and tolerability profile of this compound, defining the MTD in different patient populations.

Table 1: Summary of Phase I Clinical Trial Findings for this compound

Trial Parameter International Patient Population [1] Japanese Patient Population [2] [3]
MTD (Total Daily Dose) 17.0 mg (8.5 mg BID) 8.0 mg (4.0 mg BID)
Dose-Limiting Toxicities (DLTs) Blurred vision (n=1); Elevated creatine phosphokinase (CPK) (n=3) Grade 3 Elevated CPK (4 DLTs across 10 mg/day and 13 mg/day cohorts)
Most Frequent Adverse Events (AEs) Rash-related toxicity (91.8%); Gastrointestinal disorders (69.4%) Dermatitis acneiform; CPK elevation; Eye disorders
Recommended Dosing Schedule Twice Daily (BID) Twice Daily (BID)

Pharmacokinetics (PK) and Pharmacodynamics (PD) Profile

The pharmacokinetic and pharmacodynamic properties of this compound were characterized in both clinical studies, providing insights into its behavior in the human body.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

Property International Study Findings [1] Japanese Study Findings [2]
PK: Half-life (t₁/₂) Approximately 4 hours 14.0 to 24.4 hours
PK: Dose Proportionality Exhibited dose linearity Appeared to increase in a dose-proportional manner
PK: Steady-State Information not specified in abstract Reached by Cycle 1, Day 8 (240 hours)
PD: Target Inhibition High (mean 75%) and sustained suppression of pERK in PBMCs at MTD Increased in a dose-dependent manner; assessed by pERK inhibition in PBMCs
PD: Biomarker Reduction in FDG uptake by PET in 79.4% of patients at day 15 pERK inhibition in Peripheral Blood Mononuclear Cells (PBMCs)

Antitumor Activity

Preliminary evidence of antitumor activity was observed in these early-phase trials. In the international study, 21.1% of evaluable patients derived clinical benefit, which included two partial responses (one confirmed and one unconfirmed) [1]. In the Japanese study, one patient with esophageal cancer achieved a confirmed partial response, and seven patients demonstrated stable disease, as evidenced by a progression-free survival exceeding 16 weeks [2]. This promising activity warranted further investigation in populations with specific tumor mutations.

Experimental Protocols

Protocol: Phase I Dose-Escalation Study Design

This protocol outlines the standard design used to determine the MTD and characterize the initial safety and PK/PD profile of this compound.

  • Objective: To assess the safety, tolerability, PK, and PD of orally administered this compound in patients with advanced solid tumors and to determine the MTD and DLTs.
  • Patient Population: Adults with advanced, treatment-refractory solid tumors.
  • Study Design: Non-randomized, open-label, dose-escalation using a "3 + 3" design. In this model, three patients are enrolled per dose cohort. If no DLT is observed, dosing escalates for the next cohort. If one DLT occurs, the cohort is expanded to three more patients. The MTD is defined as the dose level below which ≥2 patients experience a DLT [2] [3].
  • Dosing Schedule:
    • Cycle 0: A single oral dose of this compound is administered for initial PK profiling.
    • Subsequent Cycles: Continuous dosing on a 28-day cycle schedule, either Once Daily (QD) or Twice Daily (BID), with total daily doses escalating according to the protocol [2] [3].
  • Endpoint Assessments:
    • Safety: Continuous monitoring of Adverse Events (AEs), serial laboratory tests (including CPK), ECGs, and physical examinations. DLTs are typically assessed during the first cycle.
    • Pharmacokinetics: Intensive blood sampling at predetermined times after the single dose in Cycle 0 and during multiple doses in Cycle 1 to measure drug concentration and calculate parameters like half-life and exposure.
    • Pharmacodynamics: Peripheral blood mononuclear cells (PBMCs) are collected at baseline and post-treatment to measure inhibition of ERK phosphorylation (pERK), a direct marker of MEK pathway inhibition [1] [2].
    • Tumor Response: Tumor imaging (e.g., CT scans) performed at baseline and periodically thereafter, with response evaluated using standardized criteria like RECIST 1.0 [2] [3].
Protocol: Assessment of MEK Pathway Inhibition in PBMCs

This detailed methodology describes the key PD assay used to confirm this compound's biological activity.

  • Sample Collection: Collect peripheral blood samples from patients pre-dose and at specified timepoints post-dose.
  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
  • Cell Lysis and Protein Extraction: Lyse the isolated PBMCs to extract total protein.
  • Phospho-ERK Analysis: Quantify the levels of phosphorylated ERK (pERK) and total ERK protein in the extracts. This can be done using techniques such as enzyme-linked immunosorbent assay (ELISA) or Western blotting.
  • Data Calculation: Express the results as the ratio of pERK to total ERK. The percentage inhibition of pERK by this compound is calculated by comparing post-treatment ratios to the pre-treatment (baseline) ratio for each patient [1] [2].

Signaling Pathway and Mechanistic Visualization

The following diagram illustrates the targeted MAPK pathway and the mechanistic role of this compound. The DOT script below can be processed by Graphviz to generate the pathway visualization.

Diagram 1: Mechanism of Action of this compound in the MAPK Signaling Pathway. The diagram shows the core components of the MAPK pathway. This compound specifically binds to and inhibits the MEK kinase, thereby preventing it from phosphorylating and activating ERK. This inhibition blocks the downstream signal that promotes gene expression for cell proliferation and survival, which is often hyperactive in cancer cells [1] [2].

References

Application Notes and Protocols for RO4987655 Pharmacodynamic Monitoring via [¹⁸F]FDG-PET Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The MEK inhibitor RO4987655 (CH4987655) is an orally active, allosteric small molecule that targets mitogen-activated protein kinase (MAP2K or MEK), a key component of the Ras/Raf/MEK/ERK signaling pathway. Inhibition of this pathway has demonstrated promising antitumor activity, particularly in B-raf-mutated and RAS-activated tumors. Non-invasive positron emission tomography with the fluorine-18 labeled glucose analog 2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG-PET) serves as a crucial functional pharmacodynamic (PD) biomarker for early response assessment to this compound therapy. Preclinical and clinical studies have consistently shown that [¹⁸F]FDG-PET can detect metabolic changes in tumors as early as 2 hours to 15 days after treatment initiation, allowing for early go/no-go decisions in drug development and providing proof of biologic activity before morphological changes become apparent [1] [2] [3].

The underlying biological mechanism involves this compound's inhibition of MEK-dependent cell signaling, which initially suppresses tumor glucose metabolism. However, compensatory signaling pathways, including reactivation of MAPK and activation of the PI3K pathway, can lead to a rebound in [¹⁸F]FDG uptake observed around day 3 of treatment, highlighting the importance of longitudinal imaging for comprehensive response assessment [1] [4]. The following application notes and detailed protocols standardize the use of [¹⁸F]FDG-PET for PD monitoring of this compound in both preclinical and clinical settings, facilitating its wider implementation in early-phase clinical trials and optimizing drug development strategies.

Key Experimental Findings and Data Summary

Preclinical Findings in Human Tumor Xenografts

A comprehensive preclinical study evaluated this compound in K-ras-mutated human lung carcinoma (NCI-H2122) xenograft models using [¹⁸F]FDG-PET imaging and proteomic analyses. The results demonstrated characteristic patterns of metabolic response and pathway modulation [1] [4].

Table 1: Preclinical [¹⁸F]FDG-PET Response to this compound in K-ras-mutated Xenografts

Time Point Change in [¹⁸F]FDG Uptake Corresponding Pathway Alterations (RPPA) Tumor Volume Trend
2 hours post-treatment Modest decrease Initial pathway suppression Not reported
Day 1 Greatest decrease ↓ pERK1/2, ↓ pMKK4, ↓ pmTOR Decreasing
Day 3 Rebound in uptake ↑ pMEK1/2, ↑ pMEK2, ↑ pC-RAF, ↑ pAKT Decreasing
Day 9 Not specified Signaling adaptation established Not reported

Molecular analysis using fluorescent immunohistochemistry (fIHC) did not reveal statistically significant correlations between GLUT1 or hexokinase 1 expression levels and the observed [¹⁸F]FDG changes. The rebound in [¹⁸F]FDG uptake on day 3 was interpreted as evidence of MAPK pathway reactivation and activation of the compensatory PI3K pathway, providing crucial insights into feedback mechanisms following MEK inhibition [1].

Clinical Findings from Phase I Trials

Clinical data from phase I trials confirmed the translational value of [¹⁸F]FDG-PET for monitoring this compound. In a dose-escalation study, 79.4% of patients with advanced solid tumors showed a reduction in [¹⁸F]FDG uptake between baseline and day 15 of treatment [3]. A comparative analysis of two MEK inhibitors (this compound and RO5126766) revealed significant differences in their metabolic effects at their recommended phase II doses (RP2D). Patients receiving this compound at 8.5 mg twice daily (total daily dose 17 mg) showed a substantially greater mean decrease in [¹⁸F]FDG uptake by cycle 1, day 15 (47%) compared to those receiving RO5126766 (16%) [2].

Table 2: Clinical [¹⁸F]FDG-PET Response in Phase I Trials of this compound

Parameter This compound (RP2D: 8.5 mg BID) RO5126766 (RP2D: 2.7 mg QD)
Mean [¹⁸F]FDG decrease at C1D15 47% 16%
Relationship to pERK inhibition in PBMCs More pronounced Less pronounced
Patients with [¹⁸F]FDG reduction 79.4% (from baseline to Day 15) [3] Not specified
Tumor types with best response Melanoma Melanoma
Negative Predictive Value (NPV) 97% (for identifying non-responders) [2] 97% [2]

The clinical studies established that [¹⁸F]FDG-PET could effectively guide dose selection, distinguish biologic activity between compounds, and identify non-responding patients early with a 97% negative predictive value [2].

Detailed Experimental Protocols

Preclinical [¹⁸F]FDG-PET Imaging Protocol in Xenograft Models

3.1.1 Animal Model and this compound Administration

  • Xenograft Models: Establish human tumor xenografts in female athymic nude (nu/nu) mice (5-6 weeks old). The NCI-H2122 human lung adenocarcinoma cell line (K-ras mutated) is a validated model [1] [4].
  • This compound Formulation: Dissolve this compound in 50% ethanol/50% Cremophor EL to create a stock solution. Store at -20°C. On each dosing day, dilute the vehicle and stock solutions fivefold with distilled water for administration [1].
  • Dosing Regimen: Administer this compound orally according to the established experimental design. The specific efficacious dose used in the published study should be followed, though it is not explicitly stated in the provided results [1].

3.1.2 [¹⁸F]FDG-PET Image Acquisition

  • Fasting: Fast animals for a period (typically 4-6 hours) prior to imaging to reduce serum glucose levels and competitive inhibition of [¹⁸F]FDG uptake.
  • Radiotracer Injection: Inject ~3.7-7.4 MBq (100-200 μCi) of [¹⁸F]FDG via a tail vein.
  • Uptake Period: Allow a 60-minute uptake period under anesthesia while maintaining body temperature. Keep animals fasting during this period.
  • Image Acquisition: Acquire static PET images on a suitable scanner (e.g., microPET Focus 120). Perform scans at baseline and at specified time points post-treatment: 2 hours, day 1, day 3, and day 9 [1] [4].
  • Image Reconstruction: Use standard reconstruction algorithms (e.g., OSEM) and apply necessary corrections for normalization, attenuation, and scatter.

3.1.3 Image and Data Analysis

  • Quantitative Analysis: Draw regions of interest (ROIs) over the entire tumor volume. Calculate standardized uptake values (SUVs), such as SUVmean or SUVmax, to quantify [¹⁸F]FDG uptake.
  • Response Assessment: Express the change in tumor [¹⁸F]FDG uptake as a percentage change from baseline: % Change = [(SUVpost - SUVbaseline) / SUVbaseline] * 100.

The following diagram illustrates the complete preclinical workflow, from model establishment to final analysis:

G start Start Preclinical Study model Establish K-ras mutant xenograft model start->model baseline_scan Baseline [¹⁸F]FDG-PET Scan model->baseline_scan group Randomize and Group Animals baseline_scan->group dosing Administer this compound (Oral, formulated) group->dosing longitudinal Longitudinal [¹⁸F]FDG-PET Scans dosing->longitudinal timepoints Time Points: 2h, Day 1, Day 3, Day 9 longitudinal->timepoints analysis Image Analysis: Tumor ROI, SUV calculation longitudinal->analysis proteomics Molecular Analysis (RPPA, fIHC) analysis->proteomics results Correlate [¹⁸F]FDG uptake with pathway modulation proteomics->results

Clinical [¹⁸F]FDG-PET Imaging Protocol for Phase I Trials

3.2.1 Patient Preparation and Inclusion Criteria

  • Fasting: Ensure patients fast for a minimum of 6 hours before tracer administration to achieve serum glucose levels ≤ 180 mg/dL (≤ 200 mg/dL is also mentioned as an alternative threshold). Patients with diabetes mellitus or uncontrolled hyperglycemia should be excluded from scanning [2].
  • Hydration: Encourage water intake during the fasting period.
  • Physical Rest: Patients should avoid strenuous exercise for 24 hours prior to the scan.
  • Serum Glucose Check: Measure serum glucose level immediately before [¹⁸F]FDG injection. The ideal level is < 150 mg/dL.

3.2.2 [¹⁸F]FDG Administration and Image Acquisition

  • Dosage and Injection: Administer an individualized intravenous activity of [¹⁸F]FDG, typically 5.2-7.8 MBq/kg, to yield a final activity of 300-600 MBq. Maintain the administered activity within 10% of the calculated baseline activity for each patient in subsequent scans [2].
  • Uptake Period: Allow a 60-minute (±10 minutes) uptake period in a quiet, dimly lit room. Patients should remain seated or recumbent and avoid talking, chewing, or excessive movement.
  • Positioning and Scanning: Position the patient supine with arms up (for skull base to mid-thigh imaging) or down per local protocol. For melanoma patients, scan from vertex to toe. Acquire PET scans covering at least from the skull base to the mid-thigh.
  • Scanning Parameters: Perform acquisition on calibrated PET/CT scanners (e.g., GE Discovery series, Siemens Biograph, Philips Gemini). Acquire CT for attenuation correction and anatomical localization, followed by PET acquisition with a minimum of 2 minutes per bed position.

3.2.3 Image Analysis and Response Interpretation

  • Centralized Analysis: Perform all PET analyses centrally using standardized software to ensure consistency, especially in multi-center trials [2].
  • ROI Definition: Define a 10-mm diameter spherical ROI for up to 5 target lesions. Use peak SUV (a 1.2 cm³ sphere around the hottest voxel) for quantification, as it is less sensitive to noise and partial volume effects than SUVmax [2].
  • Response Criteria: Calculate the percentage change in [¹⁸F]FDG SUV peak from baseline for each target lesion. Use the EORTC criteria or PERCIST as a guideline for defining metabolic response.
  • Scan Time Points: Acquire scans at Baseline, Cycle 1, Day 15 (±5 days), and Cycle 3, Day 1 (±5 days) for patients without disease progression by RECIST [2].

The clinical monitoring pathway, from patient selection to final interpretation, is outlined below:

G start_clin Start Clinical Monitoring screen Patient Screening & Inclusion Criteria start_clin->screen baseline_prep Patient Preparation: Fast ≥6h, Glucose Check screen->baseline_prep baseline_scan_clin Baseline [¹⁸F]FDG-PET/CT baseline_prep->baseline_scan_clin treat Initiate this compound (8.5 mg BID, RP2D) baseline_scan_clin->treat follow_up_scan Follow-up [¹⁸F]FDG-PET/CT treat->follow_up_scan timepoints_clin Time Points: C1D15, C3D1 follow_up_scan->timepoints_clin analysis_clin Centralized Image Analysis: Peak SUV in target lesions follow_up_scan->analysis_clin interpret Interpret Metabolic Response (EORTC/PERCIST guidelines) analysis_clin->interpret decide Clinical Decision: Continue/Adjust/Stop interpret->decide

Signaling Pathway and Mechanistic Insights

The pharmacodynamic effects of this compound, as monitored by [¹⁸F]FDG-PET, are rooted in its action on the Ras/Raf/MEK/ERK pathway. This compound binds to and inhibits MEK1, preventing the phosphorylation and activation of its downstream target, ERK. This initial inhibition leads to reduced tumor cell proliferation and glycolysis, manifesting as an early decrease in [¹⁸F]FDG uptake. However, proteomic analyses using Reverse Phase Protein Arrays (RPPA) have revealed critical feedback mechanisms. By day 3 of treatment, there is significant up-regulation of pMEK1/2, pC-RAF, and pAKT, indicating both MAPK pathway reactivation and activation of the compensatory PI3K-AKT pathway, which explains the frequently observed rebound in [¹⁸F]FDG uptake [1] [4].

The following diagram summarizes this mechanistic interplay and its connection to the [¹⁸F]FDG-PET readout:

G growth_factor Growth Factor Stimulation ras RAS (Mutated) growth_factor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk inhibitor This compound (MEK Inhibitor) inhibitor->mek glycolysis Glycolysis Regulation erk->glycolysis feedback Feedback Loops & Pathway Reactivation erk->feedback fdg_uptake [¹⁸F]FDG Uptake glycolysis->fdg_uptake feedback->raf  pC-RAF ↑ feedback->mek  pMEK ↑ pi3k PI3K/AKT (Compensatory Pathway) feedback->pi3k  pAKT ↑ pi3k->glycolysis

Conclusion

The integration of [¹⁸F]FDG-PET imaging into the development framework of this compound provides a robust, non-invasive tool for pharmacodynamic monitoring and early decision-making. The standardized protocols outlined here facilitate the detection of metabolic response, identification of feedback-driven resistance mechanisms, and informed selection of biologically active doses. These application notes underscore the value of [¹⁸F]FDG-PET as a translational biomarker that bridges preclinical findings and clinical application, ultimately optimizing the development of targeted therapies like MEK inhibitors.

References

Application Note: PD Assessment of RO4987655 via pERK in PBMCs

Author: Smolecule Technical Support Team. Date: February 2026

1. Clinical Context and Rationale RO4987655 is a potent and selective oral inhibitor of MEK1/2, a key kinase in the MAPK signaling pathway. In a Phase I clinical trial involving Japanese patients with advanced solid tumors, PBMCs were utilized as a surrogate tissue to demonstrate target engagement and pharmacodynamic (PD) effects of the drug [1]. The inhibition of phosphorylated ERK (pERK) in PBMCs served as a direct biomarker of MEK inhibition, confirming the drug's action on its intended target and supporting its mechanism of action.

2. Key Quantitative Findings from the Phase I Study The following table summarizes the core pharmacokinetic and pharmacodynamic relationship established for this compound in the clinical trial [1].

This compound Dose Dosing Schedule Plasma Half-Life (Mean) pERK Inhibition in PBMCs
1 mg to 6.5 mg Single dose followed by continuous once-daily (QD) or twice-daily (BID) 4.32 to 21.1 hours Increased in a dose-dependent manner
4 mg BID (8 mg/day) Data from multiple doses Steady-state inhibition reached by Cycle 1, Day 8

The maximum tolerated dose (MTD) was determined to be 8 mg/day (4 mg BID), and at this dose, this compound exhibited a favorable PK/PD profile with sustained target inhibition [1].

3. Experimental Workflow for the PBMC pERK Inhibition Assay The general workflow for processing and analyzing PBMCs to measure pERK is outlined below. This workflow is adapted from standard procedures used in clinical trials for MEK inhibitors [2] [1].

Start Blood Sample Collection (Pre-dose and post-dose) A1 PBMC Isolation (Density gradient centrifugation) Start->A1 A2 Cell Culture & Treatment (Maintain in autologous plasma) A1->A2 A3 Stimulation (e.g., with PMA) A2->A3 A4 Cell Lysis A3->A4 A5 Protein Quantification A4->A5 A6 pERK Measurement (e.g., Western Blot, ELISA, Electrochemiluminescence) A5->A6 End Data Analysis (Dose-response, IC50) A6->End

Detailed Experimental Protocol

Title: Protocol for Assessing MEK1/2 Inhibition by this compound via pERK in Human PBMCs

1. Scope This protocol describes the procedure for isolating human PBMCs from whole blood, stimulating them ex vivo, and quantifying the inhibition of ERK1/2 phosphorylation as a measure of this compound target engagement.

2. Materials and Equipment

  • Samples: Whole blood collected in sodium heparin or EDTA tubes from study participants.
  • Reagents:
    • Ficoll Paque Plus or similar density gradient medium [3] [2].
    • Phosphate-Buffered Saline (PBS).
    • RPMI 1640 culture medium.
    • Autologous plasma or fetal bovine serum (FBS).
    • Phorbol Myristate Acetate (PMA) for stimulation [2].
    • Cell lysis buffer with protease and phosphatase inhibitors.
    • Primary Antibodies: Anti-phospho-ERK1/2 (Thr202/Tyr204), Anti-total ERK1/2.
  • Equipment:
    • Centrifuge with swinging bucket rotor.
    • Laminar flow cell culture hood.
    • Cell culture incubator (37°C, 5% CO₂).
    • Automated cell counter or hemocytometer.
    • Western blot apparatus or Electrochemiluminescence (ECL) plate reader (e.g., Meso Scale Discovery) [2].

3. Step-by-Step Procedure

Step Procedure Critical Notes
1. PBMC Isolation Layer blood over Ficoll Paque. Centrifuge at 800 g for 15-20 min at 20°C. Collect the PBMC layer. Wash cells 2-3 times with PBS [3] [2]. Maintain sterility. Use autologous plasma from the sample to preserve in vivo-like conditions [2].
2. Cell Culture & Drug Exposure Resuspend PBMCs in culture medium (e.g., RPMI 1640 with 10% autologous plasma). Plate cells at ~1x10^6 cells/well. Treat with this compound at desired concentrations. For clinical trials, cells are isolated post-dosing and may not need ex vivo drug treatment; they are directly stimulated to reveal residual MEK inhibition [2] [1].
3. Ex Vivo Stimulation Stimulate cells with PMA (e.g., 10-100 ng/mL) for 15-30 minutes. Include an unstimulated control to establish baseline pERK [2]. PMA potently activates the MAPK pathway. MEK inhibition will block this, keeping pERK levels low.
4. Cell Lysis and Protein Extraction Pellet cells and lyse with ice-cold RIPA buffer containing inhibitors. Centrifuge to clear debris and collect supernatant [3]. Keep samples on ice to prevent protein degradation and dephosphorylation.
5. pERK Quantification Determine protein concentration. Analyze pERK and total ERK levels by Western Blot or a more quantitative method like ECL immunoassay [2]. Normalize pERK signals to total ERK to control for total protein load.

4. Data Interpretation

  • High pERK after stimulation in pre-dose samples indicates a responsive system.
  • Reduced pERK in post-dose samples after the same stimulation is a direct indicator of MEK target engagement by this compound [2] [1].
  • The degree of inhibition can be calculated and correlated with plasma drug concentrations to establish a PK/PD relationship.

5. Troubleshooting and Best Practices

  • High Background pERK: Optimize resting time after isolation and ensure serum starvation if needed.
  • Low Signal-to-Noise: Titrate PMA concentration and stimulation time.
  • Assay Variability: Use internal controls and standardized protocols across all samples.

Signaling Pathway Diagram

The diagram below illustrates the core Raf/MEK/ERK signaling pathway and the precise point of inhibition by this compound.

Key Technical Considerations for Researchers

  • PBMCs as a Surrogate Tissue: This protocol highlights the utility of easily accessible PBMCs for monitoring drug pharmacodynamics in clinical trials, eliminating the need for invasive tumor biopsies [1].
  • Dynamic Range: The use of ex vivo PMA stimulation is critical. It creates a strong signal (high pERK in the absence of inhibitor), against which the inhibitory effect of this compound can be clearly and robustly measured [2].
  • Correlation with Efficacy: The observation that pERK inhibition in PBMCs increased in a dose-dependent manner, alongside clinical activity (e.g., one partial response and several cases of prolonged stable disease), strengthens the validity of this PD marker [1].

References

Summary of Metabolomic Biomarkers for RO4987655

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Category Specific Metabolites Change with RO4987655 (Preclinical Models) Association with Clinical Outcome
Amino Acids & Derivatives Multiple amino acids; Propionylcarnitine [1] Decreased Changes observed in patients with disease progression [1]
Lipids Specific phosphatidylcholines (PCs), Sphingomyelins (SMs) [1] Decreased Changes observed in responding patients; Predictive of objective response [1]
Carbohydrate Metabolism Tumor [18F]FDG uptake [2] Modest decrease, followed by a rebound Early pharmacodynamic response; Rebound linked to pathway reactivation [2]

This compound Mechanism and Pathway Context

This compound inhibits MEK1, a central kinase in the RAS-RAF-MEK-ERK (MAPK) pathway [2] [3]. This pathway is a key regulator of cell proliferation and survival, and its hyperactivation is common in human cancers. MEK1/2 activation leads to phosphorylation and activation of ERK1/2 [3].

The diagram below illustrates the MAPK signaling pathway, its role in cancer, and the mechanism of this compound.

g Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates (GDP→GTP) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Survival Cell Survival ERK->Cell Survival Metabolic Reprogramming Metabolic Reprogramming ERK->Metabolic Reprogramming Feedback Networks Feedback Networks ERK->Feedback Networks Activates This compound This compound This compound->MEK Inhibits Resistance to\nMEK Inhibition Resistance to MEK Inhibition Feedback Networks->Resistance to\nMEK Inhibition

A critical challenge with MEK inhibitors like this compound is the development of resistance, often driven by feedback network reactivation. Molecular analysis has shown that while this compound initially downregulates pERK1/2, it can lead to a compensatory upregulation of pMEK, pC-RAF, and pAKT, reactivating the MAPK and PI3K pathways and contributing to a rebound in metabolic activity [2]. This underscores the importance of combination therapies [3].

Experimental Protocol: LC-MS/MS Plasma Metabolomics

This protocol outlines the key steps for identifying and validating the plasma metabolite biomarkers associated with this compound, based on the methodologies used in the cited research [1].

g cluster_1 1. Sample Collection & Preparation cluster_2 2. LC-MS/MS Analysis cluster_3 3. Data Analysis & Validation Collect plasma samples\n(Pre- and Post-treatment) Collect plasma samples (Pre- and Post-treatment) Deproteinize with\ncold organic solvent\n(e.g., Methanol, Acetonitrile) Deproteinize with cold organic solvent (e.g., Methanol, Acetonitrile) Collect plasma samples\n(Pre- and Post-treatment)->Deproteinize with\ncold organic solvent\n(e.g., Methanol, Acetonitrile) Centrifuge and\ncollect supernatant Centrifuge and collect supernatant Deproteinize with\ncold organic solvent\n(e.g., Methanol, Acetonitrile)->Centrifuge and\ncollect supernatant Concentrate and\nreconstitute for LC-MS/MS Concentrate and reconstitute for LC-MS/MS Centrifuge and\ncollect supernatant->Concentrate and\nreconstitute for LC-MS/MS Chromatographic Separation\n(Reverse-Phase LC) Chromatographic Separation (Reverse-Phase LC) Concentrate and\nreconstitute for LC-MS/MS->Chromatographic Separation\n(Reverse-Phase LC) Mass Spectrometric Detection\n(MRM Mode on Triple Quadrupole) Mass Spectrometric Detection (MRM Mode on Triple Quadrupole) Chromatographic Separation\n(Reverse-Phase LC)->Mass Spectrometric Detection\n(MRM Mode on Triple Quadrupole) Quantify metabolite\npeak areas Quantify metabolite peak areas Mass Spectrometric Detection\n(MRM Mode on Triple Quadrupole)->Quantify metabolite\npeak areas Statistical Analysis\n(e.g., PCA, OPLS-DA) Statistical Analysis (e.g., PCA, OPLS-DA) Quantify metabolite\npeak areas->Statistical Analysis\n(e.g., PCA, OPLS-DA) Biomarker Panel Validation\n(ROC Curve Analysis) Biomarker Panel Validation (ROC Curve Analysis) Statistical Analysis\n(e.g., PCA, OPLS-DA)->Biomarker Panel Validation\n(ROC Curve Analysis)

Key Protocol Details
  • Sample Collection: Collect plasma from patients before initiation of this compound treatment (baseline) and at defined time points after treatment (e.g., Day 1, Day 15). Immediate processing and storage at -80°C is critical for preserving metabolite integrity [1].
  • LC-MS/MS Analysis with MRM: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry mode ideal for quantifying a predefined set of metabolites in complex biological samples. It involves selecting a specific precursor ion for a target metabolite and monitoring one or more of its characteristic product ions [4]. This targeted approach provides superior quantitative performance for validating biomarker panels.
  • Data Analysis:
    • Use internal standards for precise quantification.
    • Employ multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify metabolites that significantly discriminate between pre- and post-treatment samples, or between responders and non-responders [1].
    • Assess the diagnostic power of the biomarker panel using Receiver Operating Characteristic (ROC) curve analysis. The combination of multiple metabolites often yields a higher Area Under the Curve (AUC) than single markers [4] [1].

Application in Drug Development

The metabolomic biomarkers for this compound have two primary translational applications:

  • Pharmacodynamic (PD) Biomarker: Monitoring changes in the specified amino acids and lipids after this compound administration confirms that the drug has engaged its target and is exerting the intended biological effect. This is crucial for dose-selection in early-phase clinical trials [1].
  • Predictive Biomarker: Pretreatment levels of a specific seven-lipid signature were statistically significantly able to predict objective responses to this compound in patients with advanced melanoma. This suggests the potential for developing a companion diagnostic to identify patients most likely to benefit from treatment [1].

Notes and Limitations

  • Clinical Stage: The most detailed metabolomic data for this compound comes from a phase I clinical trial setting [1] [5]. Further validation in larger, later-phase trials is needed to confirm the utility of these biomarkers.
  • Specificity: While these metabolite changes are linked to MAPK pathway inhibition, their specificity to this compound versus other MEK inhibitors should be investigated.
  • Mechanistic Insight: The rebound in [18F]FDG uptake and the activation of compensatory pathways highlight that metabolomic changes are dynamic. Monitoring over time is essential to capture the full picture of tumor response and resistance [2].

References

RPPA Analysis of MEK Inhibitor RO4987655: Application Overview

Author: Smolecule Technical Support Team. Date: February 2026

This section summarizes the application of Reverse Phase Protein Array (RPPA) to evaluate the pharmacodynamic effects of the MEK inhibitor RO4987655 in a preclinical model [1] [2].

  • Objective: To assess the in vivo effects of this compound on key components of the MAPK and PI3K signaling pathways in K-ras-mutated human lung carcinoma xenografts [1].
  • Key Findings: RPPA analysis revealed that this compound treatment not only downregulated pERK1/2 (indicating target engagement) but also triggered a compensatory feedback loop, evidenced by the upregulation of pMEK and pAKT, which explained a rebound in tumor metabolism observed via FDG-PET imaging [1] [2].

Core Experimental Workflow

The general RPPA workflow used in such studies involves multiple stages, from sample preparation to data analysis. The diagram below outlines the key stages [3] [4] [5].

workflow SamplePrep Sample Preparation ArrayPrinting Array Printing & Processing SamplePrep->ArrayPrinting ImmunoDetection Immunodetection ArrayPrinting->ImmunoDetection DataAnalysis Data Acquisition & Analysis ImmunoDetection->DataAnalysis Lysis Cell/Tissue Lysis (SDS-based buffer + protease/phosphatase inhibitors) Quant Protein Quantification & Normalization Lysis->Quant Dilution Serial Dilution (e.g., 1.0 to 0.0078 mg/ml) Quant->Dilution Dilution->ArrayPrinting Spotting Robotic Spotting (Aushon 2470 Arrayer) on nitrocellulose slides Storage Slide Storage (-20°C) Spotting->Storage Staining Total Protein Stain (Sypro Ruby on 1/50 slides) Storage->Staining Blocking Blocking (I-block reagent) AntibodyInc Antibody Probing (Primary Ab, then biotinylated secondary Ab) Blocking->AntibodyInc SignalAmp Signal Amplification (Streptavidin-Biotin Complex + Tyramide Signal Amplification) AntibodyInc->SignalAmp Detection Fluorescent Detection (IRDye 680 Streptavidin) SignalAmp->Detection Scanning Slide Scanning (GenePix AL4400 Scanner) Extraction Signal Extraction (GenePix Pro Software) Background subtraction Scanning->Extraction Normalization Data Normalization (Signal normalized to total protein per spot) Extraction->Normalization

Detailed Methodologies for Key Experiments

This section provides a deeper dive into the critical steps of the RPPA protocol.

1. Sample Preparation and Lysate Printing [1] [3]

  • Cell Line & Treatment: The study used the human lung adenocarcinoma cell line NCI-H2122. In vivo xenografts were treated with this compound, and tumor lysates were prepared for analysis.
  • Lysis Buffer: Cell lysis was performed with a buffer containing protease and phosphatase inhibitors.
  • Printing Controls: The following controls were included on arrays to ensure data quality:
    • Serial Dilutions: A mix of control cell lysates was serially diluted (e.g., from 1.0 mg/ml to 0.0078 mg/ml) to test the linear range of antibody response [3].
    • Phosphorylation Controls: Lysates from pervanadate-treated (tyrosine phosphorylation) and calyculin A-treated (threonine phosphorylation) cells were used as positive controls [3].
    • Negative Controls: The RPPA cell lysis buffer and BSA were spotted to control for non-specific binding [3].

2. Antibody Validation & Immunodetection [3] [6]

  • Antibody Specificity: The success of RPPA is highly dependent on antibody specificity. A recent study used alkaline phosphatase (AP) treatment of lysates as a robust method for validating phospho-antibodies. A significant drop in signal after AP treatment confirms the antibody is specific for the phosphorylation event [6].
  • Automated Staining: The protocol used an Autolink 48 automated stainer. The key steps in the staining protocol are summarized below [3]:

staining Start Blocking with I-block PeroxBlock Peroxidase Block (H2O2, 5 min) Start->PeroxBlock AvidinBlock Avidin Block (10 min) PeroxBlock->AvidinBlock BiotinBlock Biotin Block (10 min) AvidinBlock->BiotinBlock PrimaryAb Primary Antibody Incubation (30 min) BiotinBlock->PrimaryAb SecondaryAb Biotinylated Secondary Antibody (15 min) PrimaryAb->SecondaryAb SABC Streptavidin-Biotin Complex (SABC) SecondaryAb->SABC TSA Amplification (Tyramide, 15 min) SABC->TSA Detection Fluorescent Tag (IRDye 680, 15 min) TSA->Detection End Scan Slide Detection->End

3. Data Acquisition and Normalization [3]

  • Scanning & Signal Extraction: Slides were scanned using a GenePix AL4400 scanner at a 635 nm wavelength. Fluorescence intensity for each spot was obtained using GenePix Pro software after subtracting the local background signal.
  • Normalization Formula: The raw data was normalized to correct for variations in total protein content spotted per sample. The formula used was: N = (A - C) / T * M
    • N: Normalized signal intensity
    • A: Raw antibody signal intensity
    • C: Negative control signal intensity
    • T: Total protein signal intensity (from Sypro Ruby stain)
    • M: Median signal intensity of the spots within the same normalization group [3]

Key Signaling Responses to this compound

The RPPA analysis quantified changes in key signaling proteins, revealing the mechanism of action and compensatory feedback. The table below summarizes the primary findings [1] [2].

Protein Target Change on Day 1 Change on Day 3 Biological Interpretation
pERK1/2 Down-regulated Not specified Direct evidence of MEK target inhibition by this compound.
pMEK Not specified Up-regulated Feedback reactivation of the MAPK pathway upstream of MEK.
pAKT Not specified Up-regulated Activation of the compensatory PI3K survival pathway.
pmTOR Down-regulated Not specified Secondary effect of initial pathway inhibition.
pMKK4 Down-regulated Not specified Secondary effect of initial pathway inhibition.

The following diagram synthesizes these findings into the overall signaling pathway response, showing both the intended inhibition and the observed compensatory feedback [1].

pathway RAF C-RAF/RAF1 MEK MEK1/2 RAF->MEK Up on Day 3 MEK->MEK pMEK Feedback ERK ERK1/2 MEK->ERK Down on Day 1 mTOR mTOR ERK->mTOR Down on Day 1 MKK4 MKK4 ERK->MKK4 Down on Day 1 AKT AKT AKT->AKT Up on Day 3 This compound This compound This compound->MEK Inhibits leg1 Key: leg2 Primary Inhibition leg3 Compensatory Feedback

Critical Technical Considerations for RPPA

  • Antibody Quality: This is the single most critical factor. Antibodies must be highly specific because there is no protein separation by molecular weight. Always validate antibodies for RPPA using methods like Western blot correlation or AP treatment for phospho-antibodies [4] [6] [5].
  • Normalization: Normalizing to total protein (using a stain like Sypro Ruby) is essential to account for differences in lysate concentration spotted on the array, ensuring that signal changes reflect true biological variation and not loading artifacts [3].
  • Advantages Over Other Techniques: Compared to Western blot, RPPA is higher-throughput, more sensitive, and requires minimal protein (as little as 5 µg). Unlike mass spectrometry, it is ideal for targeted analysis of known proteins and their post-translational modifications, especially phosphorylation [4] [5].

References

RO4987655 xenograft models methodology

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: RO4987655

This compound (CH4987655) is a highly selective, orally active allosteric inhibitor of MEK1 and MEK2, with an IC₅₀ of 5.2 nM for both enzymes [1]. It potently inhibits the MAPK signaling pathway and has shown robust anti-tumor efficacy in preclinical models, including complete tumor regressions in some xenograft studies [1]. Its chemical structure is 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-5-(3-oxo-1,2-oxazinan-2-ylmethyl)benzohydroxamic acid 2-hydroxyethyl ester (CAS No. 874101-00-5) [2].

In Vitro Efficacy and Protocol

This compound demonstrates potent, dose-dependent anti-proliferative activity in cancer cell lines harboring mutations in the MAPK pathway [1].

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀)

Cell Line Mutation Type IC₅₀ (nM)
C32 B-Raf V600E 8.4
COLO 205 B-Raf V600E 0.86
HT-29 B-Raf V600E 1.7
MIA PaCa-2 Kras G12C 3.3
QG-56 Hras Q61L 9.5
NCI-H2122 K-Ras 6.5

Source: [1] and [2].

Protocol: In Vitro Cell Proliferation Assay

  • Cell Lines: Use human cancer cell lines with relevant mutations (e.g., NCI-H2122 for K-Ras) [2].
  • Cell Culture: Maintain cells in designated ATCC media at 37°C and 5% CO₂ [2].
  • Drug Treatment: Treat cells with a concentration range of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours [2] [1].
  • Viability Quantification: Use a cell viability assay, such as the Cell Counting Kit-8 (CCK-8). Incubate the reagent with cells for 1-4 hours and measure the absorbance at 450 nm to quantify the number of viable cells [2].
  • Western Blot Analysis: To confirm target engagement, treat cells with this compound (e.g., 0.1 to 1.0 µM) for 2 hours. Lyse cells and analyze using SDS-PAGE and Western blotting with antibodies against pERK1/2 (T202/Y204) and total ERK to confirm pathway inhibition [2].

In Vivo Xenograft Models and Protocols

The in vivo efficacy of this compound has been evaluated in human tumor xenograft models established in immunocompromised mice.

Table 2: In Vivo Efficacy of this compound in a NCI-H2122 Xenograft Model

This compound Dose Tumor Growth Inhibition (TGI) on Day 3
1.0 mg/kg 119%
2.5 mg/kg 145%
5.0 mg/kg 150%

Source: [2] [1]. A TGI greater than 100% indicates tumor regression.

Protocol: In Vivo Xenograft Study

  • Animal Model: Use female athymic nude mice. Subcutaneously implant K-ras mutated human lung adenocarcinoma cells (e.g., NCI-H2122) to establish xenografts [2].
  • Study Groups: Randomize mice into groups (e.g., vehicle control and this compound treatment groups at 1.0, 2.5, and 5.0 mg/kg) once tumor volumes are palpable [2] [1].
  • Dosing Formulation: Dissolve this compound in a vehicle of 50% ethanol and 50% Cremophor EL. Dilute this stock solution fivefold with distilled water on each day of dosing [2].
  • Dosing Regimen: Administer this compound or vehicle control orally, typically once daily. The pharmacokinetic profile shows rapid absorption with a tmax of ~1 hour and a terminal half-life of ~25 hours [1].
  • Tumor Monitoring: Measure tumor dimensions regularly using digital calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2 [1].

Non-Invasive Imaging and Molecular Analysis

This integrated protocol uses non-invasive imaging and molecular profiling to study drug effects and resistance mechanisms.

Protocol: Longitudinal [¹⁸F]FDG-PET Imaging and Molecular Analysis

  • PET Imaging: Perform baseline [¹⁸F]FDG-PET scans on day 0. Administer this compound and conduct follow-up scans at critical time points (e.g., 2 hours, day 1, and day 3 post-treatment) using a microPET scanner. A modest decrease in [¹⁸F]FDG uptake is often observed as early as 2 hours, with the greatest decrease typically on day 1, sometimes followed by a rebound on day 3 [2].
  • Tissue Collection: After the final imaging time point, euthanize the animals and collect tumor tissues. Snap-freeze tissues in liquid nitrogen for proteomic analysis or embed them in OCT compound for immunohistochemistry [2].
  • Proteomic Analysis (RPPA): Use Reverse Phase Protein Array (RPPA) to analyze signaling pathway changes. This allows for the quantitative assessment of key phosphoproteins and total proteins [2].
  • Immunohistochemistry (IHC): Perform semi-quantitative fluorescent IHC on formalin-fixed, paraffin-embedded tumor sections to examine the expression levels of proteins like GLUT1 and hexokinase 1, which are related to [¹⁸F]FDG uptake [2].

Signaling Pathway analysis

The following diagram illustrates the key signaling pathways affected by this compound treatment and the feedback mechanisms observed in K-ras mutated xenografts, integrating the proteomic (RPPA) findings.

RO4987655_Mechanism This compound Signaling Pathway & Feedback cluster_day1 Day 1: Initial Inhibition cluster_day3 Day 3: Adaptive Feedback This compound This compound MEK MEK This compound->MEK ERK ERK MEK->ERK pMEK1/2\n(Up) pMEK1/2 (Up) Tumor Growth Tumor Growth ERK->Tumor Growth Decreased FDG Uptake FDG Uptake ERK->FDG Uptake Decreased pMEK1/2\n(Up)->MEK pC-RAF\n(Up) pC-RAF (Up) pC-RAF\n(Up)->MEK pAKT\n(Up) pAKT (Up) pAKT\n(Up)->Tumor Growth Promotes pAKT\n(Up)->FDG Uptake Rebound

Key Findings from Proteomic Analysis [2]:

  • Initial Inhibition (Day 1): Treatment led to significant downregulation of pERK1/2, pMKK4, and pmTOR.
  • Feedback Activation (Day 3): A rebound in [¹⁸F]FDG uptake and tumor volume was correlated with significant upregulation of pMEK1/2, pMEK2, pC-RAF, and pAKT. This indicates reactivation of the MAPK pathway and activation of the compensatory PI3K pathway as a potential resistance mechanism.

Key Conclusions for Researchers

  • PD Biomarker: [¹⁸F]FDG-PET is a sensitive, non-invasive PD biomarker for the early assessment of MEK inhibitor efficacy, capable of detecting metabolic changes within hours of treatment [2].
  • Mechanistic Insight: The combination of [¹⁸F]FDG-PET with molecular proteomics (RPPA) is a powerful approach for uncovering complex signaling feedback loops, such as MAPK reactivation and PI3K pathway compensation, which can explain transient responses and inform combination therapy strategies [2].
  • Translational Value: The methodologies described are highly translational. [¹⁸F]FDG-PET imaging was successfully integrated into the clinical trials of this compound, where a reduction in tumor [¹⁸F]FDG uptake was observed in most patients [2].

References

Comprehensive Technical Guide: Biomarker Identification Techniques for MEK Inhibitor RO4987655 in Oncology Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RO4987655 and Biomarker Applications

MEK inhibitor this compound (CH4987655) represents a class of targeted therapeutic agents that selectively inhibit mitogen-activated protein kinase kinase (MEK), a key component in the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently dysregulated in human malignancies, particularly in melanomas with B-RAF mutations and other cancers with RAS activation [1] [2]. The development of this compound necessitated robust biomarker strategies to establish proof-of-mechanism, determine pharmacodynamic relationships, and identify predictive biomarkers for patient stratification in clinical trials. Biomarkers for this compound have been instrumental in bridging preclinical findings to clinical applications, enabling informed decision-making during drug development and potentially guiding personalized treatment approaches [1] [3].

The identification and validation of biomarkers for this compound span multiple technological platforms, including metabolomic profiling, functional imaging, and proteomic analyses. These approaches capture the complex biological effects of MEK inhibition at molecular, cellular, and physiological levels. Biomarkers for this compound generally fall into three categories: predictive biomarkers that identify patients likely to respond to treatment, pharmacodynamic biomarkers that demonstrate biological effects of the drug, and prognostic biomarkers that correlate with disease outcomes [4] [5]. The integration of these complementary biomarker modalities provides a comprehensive framework for understanding drug activity and optimizing clinical development strategies.

Table 1: Summary of Biomarker Techniques for this compound

Technique Category Specific Methods Biomarker Type Key Applications
Metabolomics LC-MS/MS with AbsoluteIDQ p180 kit Predictive, Pharmacodynamic Monitoring amino acids, lipids, carnitines; predicting treatment response
Functional Imaging [18F]FDG-PET/CT Pharmacodynamic Early assessment of biological activity, metabolic response monitoring
Proteomic Analysis Reverse Phase Protein Arrays (RPPA) Mechanistic MAPK/PI3K pathway signaling, feedback loop identification
Pathway Signaling Meso Scale Discovery (MSD) immunoassays Pharmacodynamic pERK1/2 inhibition confirmation, pathway modulation assessment

Metabolomics Biomarker Protocols

Plasma Metabolite Profiling Using Mass Spectrometry

Targeted metabolomic analysis represents a powerful approach for identifying circulating biomarkers that reflect the physiological impact of MEK inhibition. The protocol utilizes quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the Biocrates AbsoluteIDQ p180 kit, enabling simultaneous quantification of up to 188 endogenous metabolites including amino acids, acylcarnitines, phosphatidylcholines, and sphingolipids [1] [6]. Sample preparation begins with protein precipitation using methanol, followed by derivation of certain metabolite classes. Processed samples are then analyzed by LC-MS/MS with multiple reaction monitoring (MRM) for precise quantification. The entire workflow—from sample collection to storage at -80°C—should be completed rapidly (within 5 minutes for plasma separation) to preserve metabolite stability and prevent degradation [6].

For studies with this compound, plasma samples are typically collected at baseline, 8 hours, and 24 hours post-dose on day 1, and again on day 29 of treatment. The experimental design should include appropriate control groups to account for diurnal variations and physiological fluctuations in metabolite levels. In preclinical studies using mouse xenograft models, samples are collected at 2, 4, 8, and 24 hours after a single dose of this compound (6mg/kg) or vehicle control [1]. Data analysis involves multivariate statistical methods to identify metabolite patterns that distinguish treatment groups and correlate with therapeutic response. Specifically, decreases in amino acids and propionylcarnitine are observed broadly following MEK inhibition, while changes in phosphatidylcholines and sphingomyelins are associated specifically with response in melanoma models [1] [6].

Metabolomic Data Analysis and Interpretation

The analysis of metabolomic data requires specialized bioinformatic approaches to extract biologically meaningful patterns from complex datasets. For this compound biomarker studies, researchers should employ quality control measures including internal standards, pooled quality control samples, and randomization of analysis order to minimize technical variability [6]. Statistical analysis typically involves paired t-tests with false discovery rate (FDR) correction for multiple comparisons to identify metabolites significantly altered following treatment. Receiver operating characteristic (ROC) analysis can be applied to evaluate the predictive performance of baseline metabolite levels for treatment response [1].

The biological interpretation of metabolomic findings should consider the known mechanisms of MEK pathway modulation. In the case of this compound, pretreatment levels of seven specific lipid metabolites demonstrated statistically significant ability to predict objective responses [1]. Furthermore, distinct patterns were observed between responders and non-responders—amino acid changes predominated in patients with disease progression, while phosphatidylcholine and sphingomyelin alterations characterized responding patients [6]. These metabolite signatures not only serve as potential biomarkers but also provide insights into the metabolic reprogramming associated with effective MAPK pathway inhibition, possibly reflecting alterations in membrane lipid metabolism and energy pathways in tumor cells.

Table 2: Key Metabolite Biomarkers for this compound Response Assessment

Metabolite Class Specific Metabolites Direction of Change Association with Response Biological Significance
Amino Acids Multiple (e.g., glutamine, serine) Decreased post-treatment Non-responders General metabolic effect of MEK inhibition
Phosphatidylcholines Multiple species Altered post-treatment Responders Membrane lipid metabolism changes
Sphingomyelins Multiple species Altered post-treatment Responders Signaling lipid modulation
Acylcarnitines Propionylcarnitine Decreased post-treatment General effect Mitochondrial metabolism

Functional Imaging and Proteomic Protocols

[18F]FDG-PET Imaging Protocol for Metabolic Response Assessment

[18F]FDG-PET imaging provides a non-invasive method for assessing the metabolic effects of MEK inhibition in tumors. The protocol begins with patient preparation requiring a minimum 6-hour fast to ensure serum glucose levels ≤180 mg/dL (≤100 mg/dL ideal) [2] [3]. Patients receive an intravenous injection of 5.2-7.8 MBq/kg of [18F]FDG (adjusted to deliver 300-600 MBq total activity), followed by a 60-minute (±10 minutes) uptake period during which patients remain quiet in a dimly lit room. Imaging is performed from skull base to mid-thigh (vertex to toe for melanoma patients) using standardized PET/CT equipment with quality control procedures to maintain consistency across serial scans [3].

For this compound clinical trials, [18F]FDG-PET scans are acquired at baseline, cycle 1 day 15 (±5 days), and cycle 3 day 1 (±5 days). Image analysis involves defining regions of interest (ROIs) for up to 5 lesions using a 10-mm diameter spherical ROI placed over the region of maximum radioactivity within each tumor. Peak standardized uptake values (SUVpeak) are determined for each lesion, and changes from baseline are calculated. A metabolic response is typically defined as a reduction of ≥20% in [18F]FDG SUVpeak, while progression is defined as an increase of ≥20% [3]. In preclinical models, microPET imaging of xenograft-bearing mice revealed an initial decrease in [18F]FDG uptake at day 1 followed by a rebound at day 3, paralleling compensatory activation of the PI3K pathway [2] [7].

Reverse Phase Protein Array (RPPA) for Signaling Pathway Analysis

Reverse Phase Protein Arrays provide a high-throughput platform for quantifying activated signaling proteins and phosphorylation events in response to MEK inhibition. The protocol begins with protein extraction from tumor tissue or cell lines using appropriate lysis buffers containing protease and phosphatase inhibitors [2] [7]. Protein concentrations are normalized, and samples are printed onto nitrocellulose-coated slides using a microarray printer. Each sample is typically printed in technical replicates with dilution series to ensure quantitative accuracy. Slides are then probed with validated primary antibodies targeting specific proteins and phosphoproteins (e.g., pERK1/2, pMEK, pAKT, pmTOR) followed by appropriate secondary antibodies with fluorescent or chemiluminescent detection [7].

For this compound studies, RPPA analysis revealed dynamic changes in signaling pathways following treatment. Specifically, downregulation of pERK1/2, pMKK4, and pmTOR was observed on day 1 after this compound treatment, followed by significant upregulation of pMEK1/2, pC-RAF, and pAKT on day 3, indicating compensatory pathway activation [2]. This feedback mechanism explains the rebound in [18F]FDG uptake observed in imaging studies and highlights the importance of combination therapies to overcome resistance. Data analysis involves normalization to total protein levels and housekeeping controls, followed by statistical comparison between treatment groups using appropriate methods such as linear models for microarray data (LIMMA) or ANOVA with multiple testing correction [7].

Pathway Diagrams and Experimental Workflows

MAPK Signaling Pathway and this compound Mechanism

The following diagram illustrates the molecular context of this compound activity and the feedback mechanisms that inform biomarker strategies:

G MAPK-PI3K Signaling Pathway and Feedback Mechanisms RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->RAF Feedback Activation ERK ERK MEK->ERK ERK->PI3K Feedback Transcription Transcription ERK->Transcription Translation Translation ERK->Translation AKT AKT PI3K->AKT AKT->RAF mTOR mTOR AKT->mTOR mTOR->ERK Crosstalk mTOR->Translation GLUT1 GLUT1 Transcription->GLUT1 Glucose Metabolism HK1 HK1 GLUT1->HK1 Glucose Metabolism This compound This compound This compound->MEK Inhibits

This diagram reveals the complex interplay between the MAPK and PI3K pathways that underlies the biomarker responses to this compound. MEK inhibition directly blocks ERK activation, but triggers compensatory feedback loops that reactivate the MAPK pathway and activate parallel signaling through PI3K-AKT-mTOR [2] [7]. These compensatory mechanisms explain the rebound in [18F]FDG uptake observed in imaging studies and highlight why combination therapies may be necessary for durable responses. The diagram also shows how MEK inhibition ultimately affects glucose metabolism through regulation of GLUT1 transporters and hexokinase 1, providing the molecular basis for [18F]FDG-PET as a pharmacodynamic biomarker [7].

Integrated Multi-Omics Workflow for Biomarker Discovery

The comprehensive approach to biomarker identification for this compound combines multiple analytical platforms in a coordinated workflow:

G Integrated Multi-Omics Biomarker Workflow cluster_0 Experimental Platforms cluster_1 Analytical Phase StudyDesign Study Design Patient/Xenograft Cohorts SampleCollection Sample Collection Plasma, Tissue, PBMCs StudyDesign->SampleCollection Metabolomics Metabolomics LC-MS/MS Platform SampleCollection->Metabolomics Imaging Functional Imaging [18F]FDG-PET/CT SampleCollection->Imaging Proteomics Proteomics RPPA, MSD Immunoassays SampleCollection->Proteomics DataIntegration Data Integration Multi-platform Correlation Metabolomics->DataIntegration Imaging->DataIntegration Proteomics->DataIntegration BiomarkerID Biomarker Identification Statistical Modeling DataIntegration->BiomarkerID Validation Clinical Validation Response Correlation BiomarkerID->Validation Applications Clinical Applications Predictive, Pharmacodynamic, Mechanistic Biomarkers Validation->Applications

This integrated workflow highlights the systematic approach required for comprehensive biomarker development for targeted therapies like this compound. The process begins with carefully designed clinical and preclinical studies that incorporate longitudinal sampling of multiple biological specimens [1] [6]. Analytical platforms are applied in parallel to generate complementary data types that capture different aspects of drug pharmacology. Data integration then identifies consensus biomarkers that are consistent across platforms, increasing confidence in their biological and clinical relevance [4]. Finally, rigorous validation establishes the relationship between biomarker measurements and clinical endpoints such as tumor response, progression-free survival, or mechanism engagement. This multi-platform approach has been successfully applied to this compound, yielding biomarkers with potential utility across the drug development continuum from early preclinical studies to clinical trial optimization [1] [3].

Technical Considerations and Implementation Guidelines

Methodological Optimization and Quality Control

Successful implementation of biomarker assays for this compound requires careful attention to technical details and quality control measures. For metabolomic studies, researchers should implement procedures to minimize pre-analytical variability, including standardized blood collection tubes, immediate plasma separation (within 5 minutes of collection), and rapid freezing at -80°C [6]. Additionally, because metabolite levels exhibit diurnal variation, consistency in sample collection times across patients and study days is essential. For [18F]FDG-PET imaging, standardization across multiple scanning sites requires rigorous quality assurance programs, including regular calibration checks and adherence to consensus guidelines for acquisition parameters [3]. Cross-calibration between PET scanners and dose calibrators ensures quantitative consistency in longitudinal studies.

Analytical variability in proteomic and metabolomic data can be minimized through randomization of sample analysis order, inclusion of pooled quality control samples in each batch, and use of internal standards for mass spectrometry-based assays [6] [8]. For RPPA, antibody validation is critical and should include demonstration of specificity, linearity of detection, and appropriate dynamic range. Similarly, MSD immunoassays require optimization of capture and detection antibody pairs and confirmation of minimal cross-reactivity [7]. When implementing these biomarker protocols for this compound, researchers should establish sample acceptance criteria based on quality control metrics and implement procedures for handling values below the limit of quantification, particularly for low-abundance metabolites or phosphoproteins.

Data Analysis and Interpretation Strategies

The analysis of multi-platform biomarker data for this compound requires specialized statistical approaches that account for the unique characteristics of each data type. For metabolomic data, multivariate methods such as partial least squares discriminant analysis (PLS-DA) can identify metabolite patterns that distinguish treatment groups or response categories [1]. For longitudinal data, mixed-effects models appropriately account for within-subject correlations over time. When analyzing [18F]FDG-PET data, the percentage change in SUVpeak from baseline typically provides a more robust measure of metabolic response than absolute values, as it reduces between-subject variability [3].

Conclusion

The biomarker identification techniques developed for this compound provide a comprehensive toolkit for assessing the pharmacological activity and clinical effects of MEK inhibition. The integration of metabolomic, imaging, and proteomic approaches captures the multifaceted biological response to targeted pathway inhibition and enables the development of biomarkers with complementary applications across the drug development continuum. These techniques have revealed not only the direct intended effects of MEK inhibition but also the compensatory adaptations that may limit single-agent efficacy, providing rationale for combination therapeutic approaches.

The biomarker strategies outlined in this document have demonstrated practical utility in the clinical development of this compound, enabling proof-of-mechanism assessment, dose selection, and early identification of non-responding patients [3]. The metabolic changes observed in plasma metabolomic studies, particularly the lipid signatures associated with clinical response, offer potential for patient stratification in future clinical trials [1] [6]. As targeted therapies continue to dominate oncology drug development, the biomarker approaches pioneered for this compound provide a template for future programs seeking to efficiently develop pathway-targeted agents with meaningful clinical benefit.

References

RO4987655 resistance mechanisms MEK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

RO4987655 Resistance Mechanisms

Resistance to MEK inhibitors like this compound often develops through adaptive feedback loops that reactivate the targeted signaling pathway or activate parallel survival pathways [1] [2]. The table below summarizes the key mechanisms.

Mechanism Description Key Molecular Markers
MAPK Pathway Reactivation [1] [2] A compensatory feedback loop leads to rephosphorylation and reactivation of the MAPK pathway upstream of MEK. ↑ pMEK, ↑ pC-RAF, ↑ pERK [1]
PI3K-AKT Pathway Activation [1] [3] Inhibition of the MAPK pathway triggers a reciprocal activation of the pro-survival PI3K-AKT-mTOR pathway. ↑ pAKT [1]
Receptor Tyrosine Kinase (RTK) Upregulation [3] [2] Increased expression or activation of various RTKs provides alternative signaling inputs that bypass MEK inhibition. EGFR, HER kinase, MET [2]

Experimental Protocols for Investigating Resistance

To confirm and characterize resistance in your models, you can employ the following methodologies. These protocols are adapted from the studies that identified the mechanisms above.

Protocol 1: Longitudinal Monitoring of Metabolic Response via [18F]FDG-PET

This protocol is useful for non-invasively detecting early signs of drug response and subsequent resistance, as demonstrated in this compound-treated xenograft models [1].

  • Objective: To track tumor metabolic activity before and during this compound treatment to identify a rebound effect indicative of adaptive resistance.
  • Materials: Animal model with K-ras mutated human tumor xenografts (e.g., NCI-H2122 cell line), this compound, microPET scanner.
  • Procedure:
    • Acquire baseline [18F]FDG-PET images prior to treatment (Day 0).
    • Administer this compound therapy.
    • Perform follow-up [18F]FDG-PET imaging at multiple time points (e.g., 2 hours, Day 1, Day 3, Day 9 post-treatment).
    • Quantify [18F]FDG uptake in tumors (e.g., using Standardized Uptake Value - SUV) and analyze trends over time.
  • Expected Outcome: A significant decrease in [18F]FDG uptake at early time points (e.g., Day 1), followed by a rebound increase in uptake at later time points (e.g., Day 3), correlating with the development of resistance [1].
Protocol 2: Signaling Pathway Analysis via Reverse Phase Protein Array (RPPA)

This high-throughput method allows for quantitative assessment of activation states across multiple signaling pathways in tumor tissue [1].

  • Objective: To profile changes in phosphorylation and total protein levels of key MAPK and PI3K pathway components in resistant tumors.
  • Materials: Tumor lysates from vehicle-treated, this compound-sensitive, and this compound-resistant models, RPPA platform with validated antibodies.
  • Procedure:
    • Prepare protein lysates from snap-frozen tumor tissues.
    • Print lysates in a dilution series onto nitrocellulose-coated slides.
    • Probe slides with antibodies against targets of interest (e.g., pERK1/2, pMEK, pC-RAF, pAKT, pmTOR, total ERK, MEK, AKT).
    • Detect signal and perform quantitative analysis.
  • Expected Outcome: In resistant samples, RPPA will reveal significant up-regulation of pMEK, pC-RAF, and pAKT, confirming feedback reactivation of MAPK and activation of the compensatory PI3K pathway [1].
Protocol 3: Assessing Combination Strategies to Overcome Resistance

Preclinical evidence suggests that vertical pathway inhibition or targeting feedback loops can overcome resistance.

  • Objective: To test the efficacy of this compound in combination with other agents that target resistance mechanisms.
  • Potential Combinations:
    • With PI3K/mTOR inhibitors: To counteract the compensatory activation of the PI3K-AKT pathway [1] [2].
    • With EGFR or HER inhibitors: To block signals from upregulated RTKs [2].
    • With KRAS(G12C) inhibitors: In models with KRAS amplification, removing the MEK inhibitor can cause lethal ERK hyperactivation; combining with a KRAS inhibitor can rescue this effect and suppress growth [4].
  • Procedure: Use standard in vitro (cell proliferation assays, Western blotting) or in vivo (xenograft mouse models) efficacy studies comparing monotherapy with combination therapy.

Signaling Pathways and Feedback Loops

The following diagram illustrates the core MAPK signaling pathway, the mechanism of action of this compound, and the key feedback loops that lead to resistance.

f This compound Mechanism and Resistance RTK RTK RAS RAS RTK->RAS RTK_Up RTK Upregulation (e.g., EGFR) RAF RAF RAS->RAF PI3K_Pathway PI3K-AKT Pathway Activation MEK MEK RAF->MEK pMEK_Feedback Feedback ↑pMEK/↑pC-RAF ERK ERK MEK->ERK Nuclear_Events Nuclear_Events ERK->Nuclear_Events ERK->pMEK_Feedback  Feedback This compound This compound This compound->MEK  Inhibits pMEK_Feedback->MEK  Re-activates PI3K_Pathway->ERK  Crosstalk RTK_Up->PI3K_Pathway

FAQs on this compound Resistance

Q1: Why do we see a rebound in tumor metabolic activity ([18F]FDG uptake) after an initial drop following this compound treatment? This rebound is a classic sign of adaptive resistance. Molecular analyses suggest it is driven by the feedback up-regulation of pMEK and pC-RAF, leading to MAPK pathway reactivation, combined with the activation of the compensatory PI3K-AKT pathway, which provides an alternative survival signal for the cancer cells [1].

Q2: Are there any biomarkers to predict the development of resistance to this compound? While the search results do not list specific predictive biomarkers, dynamic changes in phospho-proteins can serve as pharmacodynamic biomarkers. A sustained decrease in pERK indicates initial target engagement, while a subsequent rise in pMEK, pC-RAF, or pAKT during treatment is strongly associated with the development of resistance [1]. Monitoring these via Western blot or RPPA in preclinical models is advisable.

Q3: What are the recommended strategies to overcome or prevent resistance to this compound? The most supported strategy from pre-clinical literature is combination therapy. Based on the identified resistance mechanisms, rational combinations include:

  • PI3K/AKT/mTOR inhibitors to block the compensatory survival pathway [1] [2].
  • RAF inhibitors or ERK inhibitors to more completely shut down the MAPK pathway and prevent feedback reactivation [2].
  • EGFR or HER family inhibitors to target upstream RTKs that are often upregulated upon MEK inhibition [2].

References

managing RO4987655 adverse events dermatitis acneiform

Author: Smolecule Technical Support Team. Date: February 2026

Known Adverse Events of RO4987655

The table below summarizes the adverse events (AEs) identified in the phase I clinical trial of this compound [1].

Adverse Event Frequency/Category Details from Clinical Trial
Dermatitis Acneiform Common Treatment-Related AE Listed as one of the most frequently occurring AEs related to this compound [1].
Creatine Phosphokinase (CPK) Elevation Dose-Limiting Toxicity (DLT) Grade 3 CPK elevation was the DLT that defined the Maximum Tolerated Dose (MTD) [1].
Ocular Disorders Common Treatment-Related AE Listed alongside dermatitis acneiform and CPK elevation [1].
Other General AEs Not specified A phase I study confirmed that this compound was tolerated up to the MTD, implying a manageable safety profile [1].

Management Strategies for MEK Inhibitor-Related Dermatitis

While the search results do not provide a specific management guide for this compound, dermatitis acneiform is a well-documented class effect of MEK inhibitors. The following troubleshooting guide synthesizes general clinical approaches that can be adapted for preclinical research contexts.

Frequently Asked Questions

Q1: What is dermatitis acneiform, and why does it occur with this compound? A: Dermatitis acneiform is a papulopustular rash that resembles acne but is not infectious. It is caused by MEK inhibition disrupting the MAPK signaling pathway in skin cells, leading to inflammation and dysfunction of hair follicles and sebaceous glands [2].

Q2: What are the best practices for monitoring and grading this rash in a preclinical setting? A: Although developed for clinical use, the Common Terminology Criteria for Adverse Events (CTCAE) grading system is a standardized tool that can be adapted for consistent assessment in animal models. Monitoring should include:

  • Grade 1: Papules and/or pustules covering <10% of body surface area (BSA), with or without symptoms.
  • Grade 2: Papules/pustules covering 10-30% of BSA, with possible symptoms; limiting instrumental activities of daily living (ADL).
  • Grade 3: Papules/pustures covering >30% BSA; limiting self-care ADL; associated with local superinfection requiring oral antibiotics.
  • Grade 4: Life-threatening consequences.

Q3: What are the general management strategies for this rash? A: Management is typically proactive and graded based on severity [2]:

  • Prophylaxis & Grade 1: Use of alcohol-free moisturizers and mild, non-drying cleansers.
  • Grade 2: The above measures, plus topical corticosteroids (e.g., hydrocortisone, clobetasol) and topical antibiotics (e.g., metronidazole, clindamycin).
  • Grade 3: Requires more intensive therapy, which may include oral antibiotics (e.g., doxycycline, minocycline) and a temporary interruption of this compound dosing. The drug can often be resumed at a reduced dose once the rash improves to Grade 1 or lower.
  • Grade 4: Permanent discontinuation of the MEK inhibitor is usually required.

> Important Note for Researchers: The strategies above are derived from clinical management of MEK inhibitors like Trametinib [2]. You must consult your institution's veterinary and animal ethics guidelines to develop a formal, approved protocol for managing adverse events in an experimental setting.

Scientific Context: this compound Mechanism of Action

Understanding the drug's mechanism provides context for its efficacy and side effects. The diagram below illustrates how this compound targets the MAPK signaling pathway.

RO4987655_Mechanism RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Gene Transcription CellProliferation CellProliferation ERK->CellProliferation Stimulates CellSurvival CellSurvival ERK->CellSurvival Promotes Growth Growth Growth->RAS This compound This compound This compound->MEK Allosterically Inhibits

This compound is a selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the Ras/Raf/MEK/ERK (MAPK) pathway [3] [1]. By binding to MEK, it prevents the phosphorylation and activation of its downstream target, ERK. This inhibition suppresses the transcription of genes critical for cell proliferation and survival, which is particularly effective in tumors with mutations in the RAS or RAF genes [3]. The disruption of this same pathway in healthy skin cells is what leads to the adverse event of dermatitis acneiform [2].

References

RO4987655 CPK Elevation Management Guide

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key information on CPK elevation from the RO4987655 Phase I dose-escalation study [1].

Aspect Details from Clinical Trial
Identified Role Dose-Limiting Toxicity (DLT)
Doses with DLTs 10 mg/day (5 mg BID) and 13 mg/day (6.5 mg BID)
Maximum Tolerated Dose (MTD) 8 mg/day (4 mg BID)
Severity Grade Grade 3 (Common Terminology Criteria for Adverse Events)
Frequency Commonly related adverse event (specific incidence not detailed)

Experimental Monitoring & Management Protocol

The clinical trial established a core framework for monitoring and managing CPK elevation, which can serve as a foundational protocol for your experiments [1].

  • Recommended Test: Serum Creatine Phosphokinase (CPK or CK) Determination

    • Rationale: This is the most specific blood test for muscle injury. Elevated levels indicate leakage of the enzyme from muscle cells and are a direct marker for this adverse event [2].
    • Frequency: The trial design does not specify a schedule, but in clinical practice, CPK levels should be monitored regularly during treatment cycles. A common approach is to check levels at baseline, periodically during cycles (e.g., Days 1, 8, 15 of a 28-day cycle), and as clinically indicated.
  • Dose Modification Guidelines

    • The established Maximum Tolerated Dose (MTD) of 4 mg BID (8 mg/day) should be the reference point for dosing.
    • The protocol should define criteria for withholding or reducing the dose based on the severity (grade) of CPK elevation and the presence of symptoms (like myalgia or muscle weakness).
    • Dose-Limiting Toxicity (DLT) Definition: The occurrence of Grade 3 CPK elevation was used in the trial to define the maximum administered doses. This can inform your stopping rules for animal or pre-clinical studies [1].

Key Considerations for Your Research

When building upon this clinical data for your own experimental work, consider these factors:

  • Exclusion of Other Causes: CPK elevation is not specific to this compound. Your experimental protocols should include steps to rule out other common causes, such as [3]:
    • Strenuous physical activity shortly before testing.
    • Co-administration of other myotoxic drugs (e.g., statins, fibrates, certain antipsychotics).
    • Underlying endocrine disorders (e.g., hypothyroidism).
    • Muscle trauma from procedures or injections.
  • Safety Profile Context: In the trial, CPK elevation was manageable through dose reduction. Other common adverse events associated with this compound included dermatitis acneiform and eye disorders, which should also be monitored [1].

Recommended Troubleshooting FAQ

Q: What steps should be taken if a subject in our study develops an elevated CPK level while on a this compound-based regimen?

A: Follow this structured diagnostic and management workflow:

cpk_management CPK Elevation Management Workflow start Subject has elevated CPK step1 1. Confirm CPK elevation with repeat test after rest start->step1 step2 2. Rule out other causes: - Recent strenuous exercise - Concurrent medications - Underlying medical conditions step1->step2 step3 3. Assess for symptoms (e.g., muscle pain, weakness) step2->step3 decision1 Symptoms present or Grade ≥3 CPK? step3->decision1 action1 Withhold this compound dose Provide supportive care decision1->action1 Yes action2 Continue monitoring Consider dose reduction if levels persist decision1->action2 No final Resume at reduced dose or discontinue based on protocol guidelines action1->final action2->final

References

MEK Inhibitor Resistance: Core Mechanisms & Targets

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary adaptive resistance mechanisms that researchers encounter and their corresponding therapeutic targets.

Mechanism of Adaptive Resistance Key Molecular Players / Processes Potential Therapeutic Strategy / Target

| Reactivation of the MAPK Pathway | • BRAF gene amplification [1]KRAS mutant allele amplification [2]Feedback loops leading to ERK rebound [3] [2] | • Combined BRAF + MEK inhibition [1] • KRASG12C-specific inhibitors (e.g., AMG 510) [2] • ERK inhibitors [4] | | Bypass Signaling via RTK Activation | • Multiple Receptor Tyrosine Kinases (RTKs) (e.g., FGFR1, AXL) [3] | • Pan-RTK inhibitors (e.g., Anlotinib) combined with MEKi [3] | | Activation of Alternative Survival Pathways | • PI3K-AKT-mTOR pathway [4] [3]JAK/STAT signaling [5] | • PI3K/AKT/mTOR pathway inhibitors [4] • JAK inhibitors (e.g., Ruxolitinib) combined with MEKi [5] | | Redox-mediated Resistance | • Protein S-nitrosylation of MEK/ERK components [6] | • Nitric oxide synthase (NOS) inhibitors (e.g., L-NAME) [6] | | Transcriptional Adaptation | • BET bromodomain proteins [7] | • BET inhibitors combined with MEKi [7] | | Stromal and Immune Modulation | • Osteopontin (OPN/SPP1) production promoting fibrosis [5] | • MEK inhibition to reduce OPN; combination with JAK inhibitors [5] |

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments aimed at elucidating and overcoming MEK inhibitor resistance.

Protocol: In Vitro Modeling of Acquired Resistance

This method involves generating isogenic, trametinib-resistant cell lines through dose escalation to study resistance mechanisms and test combination therapies [2].

  • Key Materials: KRAS-mutant lung adenocarcinoma cell lines (e.g., H358, H1792), Trametinib (MEK inhibitor), DMSO, Cell culture reagents, MTS or MTT assay kit.
  • Experimental Workflow:
    • Dose-Response Calibration: Treat parental cells with a range of trametinib concentrations (e.g., 1 nM to 10 µM) for 72 hours. Perform an MTS assay to determine the IC50 value.
    • Dose Escalation: Culture cells in trametinib starting at a concentration near the IC50. Increase the dose incrementally (e.g., by 2-fold) once the cells demonstrate stable growth, typically every 2-3 weeks.
    • Maintenance of Resistant Lines: Continue escalation until cells can proliferate in a high, clinically relevant concentration of trametinib (e.g., 1 µM). Maintain these resistant clones in this dose.
    • Phenotypic Validation: Confirm the resistant phenotype by re-assaying the IC50. It should be significantly higher (>10 µM) than in parental cells. Assess pathway reactivation via western blot for pERK and pAKT.
Protocol: Transcriptomic Analysis of Adaptive Response

This protocol uses RNA sequencing to identify early transcriptional changes and feedback loops that lead to resistance [3].

  • Key Materials: KRAS-mutant cancer cell lines, Trametinib, RNA extraction kit, Next-Generation Sequencing platform, Bioinformatics software (e.g., R, DESeq2).
  • Experimental Workflow:
    • Treatment and Sampling: Treat cells with a predetermined IC50 dose of trametinib. Harvest cells for RNA extraction at multiple time points (e.g., 2 days, 5 days, and 10 days). Include a DMSO-treated control for each time point.
    • RNA Sequencing: Extract high-quality total RNA. Prepare libraries and sequence on an NGS platform to a sufficient depth (e.g., 30 million reads per sample).
    • Bioinformatic Analysis:
      • Differential Expression: Map reads and perform quality control. Identify differentially expressed genes (DEGs) between treated and control samples at each time point.
      • Pathway Enrichment: Subject the DEG lists to pathway analysis (e.g., KEGG, GO) to identify which signaling pathways are upregulated over time (e.g., PI3K-AKT, MAPK, EGFR-TKI resistance pathways) [3].
      • Upstream Regulator Analysis: Use tools to predict activation of upstream regulators, such as specific RTKs.
Protocol: Testing Combination Therapy Efficacy

This methodology validates the efficacy of a drug combination, such as MEK + RTK inhibition, identified from transcriptomic or other screens [3].

  • Key Materials: Resistant cell lines, MEK inhibitor (Trametinib), Partner drug (e.g., Anlotinib, Cobimetinib), Preclinical mouse model (e.g., patient-derived xenografts).
  • In Vitro & In Vivo Workflow:
    • In Vitro Synergy: Treat resistant cells with each drug alone and in combination across a matrix of concentrations. Use synergy analysis software (e.g., SynergyFinder) to calculate combination indices.
    • In Vivo Efficacy (Xenograft Study):
      • Implantation: Inoculate mice subcutaneously with KRAS-mutant cancer cells.
      • Randomization & Dosing: Once tumors are palpable, randomize mice into four groups: Vehicle control, Trametinib alone, Anlotinib alone, and Combination. Administer drugs daily via oral gavage.
      • Endpoint Monitoring: Monitor tumor volume and body weight 2-3 times per week. Calculate tumor growth inhibition. At the end of the study, harvest tumors for immunohistochemistry (IHC) analysis of proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.

Recent Clinical Trial Data on Combination Therapies

The table below summarizes quantitative results from recent clinical studies, providing a benchmark for the potential efficacy of combination strategies.

Combination Therapy Cancer Type (Patient Population) Trial Phase Key Efficacy Results Source / Clinical Trial ID

| Trametinib + Anlotinib (pan-RTK inhibitor) | Advanced non-G12C KRAS-mutant NSCLC (N=33) | Phase Ia/Ib | ORR: 69.2% (Ia) & 65% (Ib) Median PFS: 11.5 months (Ib) DCR: 92% (Ia) & 100% (Ib) | [3] (NCT04967079) | | Cobimetinib (MEKi) + Ruxolitinib (JAKi) | Myelofibrosis (Preclinical mouse model) | Preclinical | Synergistic reduction in bone marrow fibrosis and osteopontin levels. | [5] |

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the core resistance feedback loops and key experimental processes.

Diagram 1: MEK Inhibitor Resistance Feedback Loops

MEK Inhibitor Resistance Feedback Loops MEKi MEK Inhibitor (e.g., Trametinib) MEK MEK MEKi->MEK  Inhibits RTK_Upregulation RTK Upregulation (e.g., FGFR1, AXL) MEKi->RTK_Upregulation  Induces Alternative_Pathway PI3K-AKT-mTOR Pathway Activation MEKi->Alternative_Pathway  Induces Gene_Amplification BRAF/KRAS Gene Amplification MEKi->Gene_Amplification  Selects for ERK ERK MEK->ERK  Activates Transcriptional_Output Transcriptional Output (Proliferation, Survival) ERK->Transcriptional_Output  Drives RTK_Upregulation->MEK  Re-activates MAPK Pathway RTK_Upregulation->Alternative_Pathway Alternative_Pathway->Transcriptional_Output  Bypass Survival Signal Gene_Amplification->MEK  Overcomes Inhibition S_Nitrosylation S-Nitrosylation of MEK/ERK S_Nitrosylation->MEK  Sustains Signaling

Diagram 2: Experimental Workflow for Resistance Studies

Experimental Workflow for Resistance Studies Start Start with sensitive cell line Step1 Dose-Response Assay (Establish IC₅₀) Start->Step1 Step2 Generate Resistant Line via Dose Escalation Step1->Step2 Step3 Phenotypic & Molecular Characterization Step2->Step3 Step4 Transcriptomic/Genomic Analysis Step3->Step4 Step5 Hypothesis: Identify Resistance Mechanism Step4->Step5 Step6 Test Combination Therapy (In vitro & In vivo) Step5->Step6

Key Takeaways for Researchers

  • Multiple Concurrent Mechanisms: Resistance rarely occurs through a single pathway. Your experimental design should account for and test multiple potential bypass mechanisms simultaneously.
  • Time is Critical: Adaptive resistance can develop rapidly. The timing of your sample collection for molecular analysis (e.g., 2 days vs. 10 days post-treatment) is crucial for capturing the evolving feedback landscape [3].
  • The "Drug Addiction" Paradox: Be aware that some resistant lines may become addicted to the MEK inhibitor. Withdrawing the drug can cause ERK hyperactivation and cell death, a phenomenon that could be exploited therapeutically with "drug holidays" or sequential therapy [2].
  • Look Beyond the Cancer Cell: The tumor microenvironment plays a significant role. Strategies targeting immune evasion or stromal fibrosis (e.g., reducing OPN) are promising avenues for combination therapy [6] [5].

References

FAQ: Interpreting Rebound FDG Uptake with RO4987655

Author: Smolecule Technical Support Team. Date: February 2026

1. Why do we observe a rebound in FDG uptake around Day 3 of RO4987655 treatment in our K-ras mutated xenograft models?

This rebound is a documented pharmacodynamic effect, not necessarily a sign of treatment failure. It is interpreted as a sign of compensatory signaling pathway activation [1] [2].

  • Primary Mechanism: The rebound coincides with the reactivation of the MAPK pathway and the activation of the compensatory PI3K pathway [1] [2]. Molecular profiling shows that while early treatment (Day 1) successfully downregulates pERK1/2, a feedback loop leads to significant up-regulation of pMEK, pC-RAF, and pAKT by Day 3 [1] [2]. The PI3K/AKT pathway is a key regulator of glucose metabolism, and its activation can explain the renewed FDG uptake [1] [2].
  • Tumor Response Context: This metabolic rebound can occur even as tumor volumes continue to decrease, highlighting that it is a separate signaling phenomenon [1] [2].

2. What are the key quantitative changes in FDG uptake and signaling markers we should expect?

The table below summarizes the typical longitudinal changes based on preclinical data [1] [2]:

Time Point FDG Uptake (SUVmax) Key Signaling Pathway Changes
Baseline (Day 0) Baseline level Baseline pathway activity
Early Response (Day 1) Greatest decrease pERK1/2, pMKK4, pmTOR
Rebound Phase (Day 3) Rebound from Day 1 low pMEK, pC-RAF, pAKT (MAPK/PI3K feedback)
Later Time Points (Day 9) Plateaus Signaling adaptations persist

3. How can we experimentally confirm that the rebound FDG uptake is due to pathway feedback?

You can use a combination of functional imaging and molecular proteomics, as outlined in the workflow below.

G start Establish K-ras mutated human tumor xenografts A Administer this compound start->A B Longitudinal [18F]FDG-PET/CT Imaging A->B C Tumor Harvest at Key Timepoints (e.g., Day 1, Day 3) B->C D Molecular Proteomic Analysis C->D E Correlate Metabolic Changes with Signaling Status D->E end Confirm Feedback Mechanism E->end

Detailed Experimental Protocols:

  • Longitudinal [¹⁸F]FDG-PET/CT Imaging

    • Animal Preparation: House mice with human lung carcinoma xenografts (e.g., NCI-H2122 cell line). Fast animals for 6-8 hours prior to imaging [2].
    • Tracer Injection: Administer 7-8 MBq of [¹⁸F]FDG via tail vein to awake, warmed mice [2].
    • Image Acquisition: Acquire images 40-60 minutes post-injection using a microPET scanner (e.g., microPET Focus 120). Collect emission data for 20 minutes [2].
    • Data Analysis: Calculate the maximum standardized uptake value (SUVmax) for the tumor. Normalize to administered activity and body weight. Express the drug's effect as the percentage change in SUVmax from the baseline (Day 0) [2].
  • Molecular Proteomic Analysis (Reverse Phase Protein Array - RPPA)

    • Tumor Processing: Lyse harvested tumor tissues in a buffer containing protease and phosphatase inhibitors [2].
    • RPPA Analysis: Use RPPA, a high-throughput antibody-based technology, to quantitatively assess the activation (phosphorylation) of key signaling proteins across the MAPK and PI3K pathways [1] [2].
    • Key Targets to Measure: Include pERK1/2 (T202/Y204), pMEK1/2, pC-RAF, and pAKT (S473) to capture the feedback activation [1] [2].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rebound FDG uptake is seen but tumor growth is still inhibited. Expected pharmacodynamic feedback; the rebound is metabolic, not necessarily proliferative. Correlate with proteomic data (RPPA) to confirm upregulation of pAKT and pMEK. Continue monitoring tumor volume.
No significant decrease in FDG uptake is observed at Day 1. Possible insufficient target engagement or drug resistance. Check drug formulation and dosing. Use Western blot on a sample tumor to verify inhibition of pERK levels [2].
The rebound effect is more pronounced than expected. The strength of compensatory signaling may vary by model. Investigate combination therapy strategies targeting both MEK and the compensatory PI3K/AKT pathway [2].

Visualizing the Signaling Pathway Feedback

The following diagram illustrates the core signaling pathways and feedback mechanism responsible for the rebound FDG uptake.

G RO This compound (MEK Inhibitor) MEK MEK RO->MEK Inhibits Comp Compensatory Feedback Loop RO->Comp ERK ERK MEK->ERK Phosphorylates Prolif Cell Proliferation ERK->Prolif FDG FDG Uptake ERK->FDG PI3K PI3K Comp->PI3K Activates AKT AKT PI3K->AKT Activates AKT->FDG Increases mTOR mTOR AKT->mTOR Activates

References

RO4987655 & Compensatory Activation: Researcher FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is RO4987655 and what is its primary mechanism of action?

This compound (also known as CH4987655) is an orally active, small-molecule, allosteric inhibitor of MEK1 (Mitogen-Activated Protein Kinase Kinase 1). Its primary mechanism of action is to bind to and inhibit MEK1, which results in the suppression of the downstream MAPK/ERK signaling pathway and inhibition of tumor cell proliferation. It has shown potent anti-tumor activity, particularly in tumors with mutations in the Ras/MAPK pathway, such as those with K-ras mutations [1].

Q2: I've observed a rebound in tumor metabolic activity after initial suppression with this compound. Is this a known phenomenon?

Yes, this is a documented compensatory mechanism. A preclinical study in K-ras-mutated human lung carcinoma xenografts observed a similar pattern using [18F]FDG-PET imaging. The research found that while this compound treatment led to a modest decrease in [18F]FDG uptake as early as two hours post-treatment, the greatest suppression was seen on day 1. This was followed by a rebound in [18F]FDG uptake on day 3, even as tumor volumes were decreasing [1].

Q3: What is the molecular mechanism behind this compensatory activation?

The rebound effect is driven by feedback loops that reactivate the MAPK pathway and activate parallel survival pathways. Proteomic analysis (Reverse Phase Protein Array - RPPA) revealed that after this compound treatment [1]:

  • On Day 1: There was down-regulation of pERK1/2 (indicating effective MEK inhibition), pMKK4, and pmTOR.
  • On Day 3: There was significant up-regulation of pMEK1/2, pMEK2, pC-RAF, and pAKT. The up-regulation of pAKT indicates a compensatory activation of the PI3K/AKT pathway, which can promote cell survival and explain the rebound in metabolic activity.

This phenomenon is not unique to this compound. Studies on other targeted therapies have documented similar cross-talk and feedback loops [2] [3] [4].

Q4: How can I troubleshoot this issue in my experiments? What combination therapies might be effective?

The evidence suggests that combining a MEK inhibitor with an agent that targets the compensatory pathway could be a viable strategy. The table below summarizes key compensatory mechanisms and potential combination strategies based on published research.

Observed Resistance/Compensation Affected Pathway(s) Proposed Combination Strategy Supporting Evidence (Cell Line/Model)
Rebound in [18F]FDG uptake & signaling [1] MAPK (feedback reactivation) & PI3K/AKT MEK inhibitor (this compound) + PI3K/AKT pathway inhibitor Human lung carcinoma (NCI-H2122) xenograft
Compensatory MET/STAT3 activation [2] PI3K/AKT & MET/STAT3 PI3K/AKT inhibitor + MET or STAT3 inhibitor Non-small cell lung cancer (H460, H2126)
MAPK/ERK pathway independency [3] PI3K/AKT MAPK/ERK inhibitor + PI3K/mTOR inhibitor (e.g., Dactolisib) BRAFV600E-positive melanoma patient-derived cells
PDGFRβ-dependent feedback loop [4] PI3K/AKT & MAPK mTOR inhibitor (Rapamycin) + Multi-kinase inhibitor (Sorafenib) Hepatocellular carcinoma (HCCLM3, HepG2) & rat model

Experimental Protocols for Investigating Compensatory Activation

Here are detailed methodologies for key experiments you can perform to monitor and validate the effects of this compound and the ensuing compensatory activation.

Protocol 1: Assessing Metabolic Response via [18F]FDG-PET Imaging This protocol is adapted from the methodology used to directly observe the rebound effect with this compound [1].

  • 1. Baseline Imaging: Perform baseline [18F]FDG-PET scans on tumor-bearing models (e.g., human tumor xenografts) before initiating treatment.
  • 2. Drug Administration: Administer this compound. The stock solution can be dissolved in 50% ethanol/50% Cremophor EL and then diluted fivefold with distilled water on the day of dosing [1].
  • 3. Longitudinal Imaging: Conduct follow-up [18F]FDG-PET scans at multiple time points post-treatment. The cited study performed imaging from 2 hours up to 9 days, with critical time points at Day 1 (max suppression) and Day 3 (rebound) [1].
  • 4. Data Analysis: Quantify the standardized uptake value (SUV) in tumors and compare it to baseline to track changes in glucose metabolism over time.

Protocol 2: Molecular Signaling Profiling via Western Blotting This protocol is crucial for confirming target engagement and identifying compensatory mechanisms.

  • 1. Cell Treatment & Lysis: Treat relevant cancer cell lines (e.g., NCI-H2122) with this compound for a time course (e.g., 2h, 24h, 72h). Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors [1] [2].
  • 2. Protein Quantification & Gel Electrophoresis: Determine protein concentration using a BCA assay. Separate proteins by molecular weight using SDS-PAGE (e.g., 12% Tricine-SDS-PAGE) and transfer to a nitrocellulose membrane [1] [2].
  • 3. Antibody Incubation: Probe the membranes with specific primary antibodies. Key targets to investigate compensatory activation include:
    • MAPK Pathway: pMEK1/2, pERK1/2 (T202/Y204), total MEK/ERK (controls).
    • PI3K/AKT Pathway: pAKT (S473), total AKT.
    • Other Compensatory Nodes: pC-RAF, pMKK4, pmTOR, pSTAT3 (Y705) [1] [2].
  • 4. Detection & Analysis: Incubate with HRP-conjugated secondary antibodies, detect using enhanced chemiluminescence (ECL), and visualize bands. Use software like ImageJ for densitometric analysis to quantify phosphorylation levels [2].

Protocol 3: High-Throughput Signaling Analysis via Reverse Phase Protein Array (RPPA) For a more comprehensive, quantitative profiling of signaling pathways, you can use RPPA, as done in the this compound study [1].

  • 1. Sample Preparation: Prepare protein lysates from treated and control tumors or cells.
  • 2. Array Printing: Spot the lysates in a dilution series onto nitrocellulose-coated slides.
  • 3. Immunostaining: Probe the slides with a large panel of validated, high-specificity antibodies against phospho-proteins and total proteins.
  • 4. Data Processing: Scan the slides and use specialized software to quantify the signal for each antibody. This allows for the simultaneous assessment of hundreds of signaling proteins to create a detailed "signaling response profile" [1].

Signaling Pathway & Feedback Loop Visualization

The following diagram illustrates the core mechanism of action of this compound and the documented feedback loops that lead to compensatory activation and treatment resistance.

The search results confirm that the challenge you're addressing is a central one in targeted cancer therapy. While the information comes from foundational research, it provides a strong basis for building your technical support content.

References

RO4987655 dose-limiting toxicities management

Author: Smolecule Technical Support Team. Date: February 2026

Dose-Limiting Toxicities and Management

The table below summarizes the key DLTs observed in clinical trials and the corresponding management approach established through dose-escalation studies.

Dose-Limiting Toxicity (DLT) Observed Severity Management / Outcome
Elevated Creatine Phosphokinase (CPK) [1] [2] [3] Grade 3 [2] [3] Determination of the Maximum Tolerated Dose (MTD). Dose reduction for specific cohorts [2] [3].
Blurred Vision [1] Information missing Defined as a DLT leading to MTD determination [1].

The established Maximum Tolerated Dose (MTD) for RO4987655 is 8.5 mg twice daily (Total Daily Dose of 17.0 mg) in a global study [1] and 4 mg twice daily (Total Daily Dose of 8 mg) in a Japanese patient population [2] [3]. This difference highlights the importance of considering patient population in clinical planning.

Recommended Monitoring and Safety Profile

Beyond the DLTs, clinical trials identified other common adverse events that researchers should anticipate and monitor.

  • Frequent Adverse Events: The most common treatment-related adverse events were rash-related toxicity (91.8%) and gastrointestinal disorders (69.4%) [1]. Another study specifically noted dermatitis acneiform and eye disorders, such as macular edema and visual impairment, as common issues [2].
  • Routine Monitoring: Implement regular blood tests to monitor CPK levels [2] [3].
  • Visual Assessments: Conduct regular patient-reported visual symptom surveys and clinical eye examinations, as eye disorders were a noted common event [2].

Methodology for Pharmacodynamic Assessment

Clinical trials used specific protocols to confirm this compound's target engagement, which is crucial for interpreting efficacy and toxicity relationships. The workflow below illustrates a key pharmacodynamic (PD) assessment method.

G Start Patient Dosing (Oral this compound) BloodDraw Blood Sample Collection (Peripheral Blood Mononuclear Cells - PBMCs) Start->BloodDraw Stimulus In vitro PMA Stimulation BloodDraw->Stimulus Analysis Flow Cytometry Analysis (Measure pERK Inhibition) Stimulus->Analysis Result Dose-Dependent pERK Inhibition Confirmed Analysis->Result

This diagram summarizes the pharmacodynamic (PD) analysis method used in clinical trials to verify that this compound effectively inhibits its target (the MEK pathway) [2] [3]. This protocol confirms that the drug is biologically active at the administered doses.

Frequently Asked Questions for Researchers

What is the Maximum Tolerated Dose (MTD) of this compound? The MTD was determined to be 8.5 mg twice daily (TDD 17.0 mg) in a global study [1] and 4 mg twice daily (TDD 8 mg) in a Japanese patient population [2] [3].

What are the most common adverse events I should anticipate in studies? The most frequent adverse events are skin rash (dermatitis acneiform) and gastrointestinal disorders. Elevated CPK and eye-related disorders (like macular edema) are also common and require specific monitoring [1] [2].

How was target engagement (pharmacodynamics) measured in clinical trials? Target engagement was reliably assessed by measuring the inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) using flow cytometry, which showed a dose-dependent response [2] [3].

References

optimizing RO4987655 combination therapies

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are answers to common challenges encountered when developing RO4987655 combination therapies.

Q1: Why do we observe a rebound in tumor metabolic activity ([18F]FDG uptake) after initial success with this compound monotherapy?

This is a documented compensatory resistance mechanism. Research shows that while this compound effectively inhibits the MAPK pathway, it can cause feedback reactivation of the MAPK pathway itself and the parallel PI3K-AKT pathway, leading to a rebound in metabolic activity and tumor survival [1].

  • Problem: Rebound in [18F]FDG uptake after initial decrease.
  • Cause: Feedback upregulation of pMEK, pC-RAF, and pAKT signaling [1].
  • Solution: Combine this compound with inhibitors targeting the compensatory pathways, such as PI3K, mTOR, or AKT inhibitors [1].

Q2: What is the evidence for using this compound in combination with other targeted therapies?

Preclinical and clinical data support combination strategies. The table below summarizes key evidence:

Combination Target Evidence & Observed Effect Study Type
PI3K/mTOR Prevents rebound PI3K/AKT activation; shows synergistic effects in K-ras-mutated models [1]. Preclinical (in vivo) [1]
RAF/MEK (e.g., RO5126766) This compound showed a greater mean decrease in [18F]FDG uptake (47%) vs. another inhibitor (16%), informing dose/compound selection [2]. Clinical (Phase I trial) [2]

Q3: What techniques can better identify direct protein targets and off-target effects of this compound in cells?

Advanced mass spectrometry-based thermal stability assays can improve target identification.

  • Technique: Improved MS-based Acquisition Approaches for Thermal Stability Assays (iMAATSA) [3].
  • Key Improvements: Using Phase-Constrained Spectral Deconvolution Method (ΦSDM) and a carrier channel (SIILCC) increases the number of high-quality protein melting curves, leading to more reliable identification of drug-target interactions [3].

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments cited in the research.

Protocol 1: Assessing Efficacy & Resistance via [18F]FDG-PET and Molecular Proteomics

This integrated protocol is adapted from a preclinical study that evaluated this compound in human tumor xenografts [1].

  • Cell Line & Xenograft Models: Use human lung adenocarcinoma cell lines (e.g., NCI-H2122) with K-ras mutations. Establish subcutaneous xenografts in immunodeficient mice [1].
  • Drug Treatment: Administer this compound orally. A stock solution can be prepared by dissolving the drug in 50% ethanol/50% Cremophor EL, then diluting it fivefold with distilled water before dosing [1].
  • Longitudinal [18F]FDG-PET Imaging:
    • Scanning: Use a microPET scanner (e.g., microPET Focus 120).
    • Timeline: Perform scans at baseline, 2 hours post-treatment, and on days 1, 3, 5, 7, and 9.
    • Analysis: Quantify [18F]FDG uptake in tumors. A significant decrease followed by a rebound indicates compensatory activation [1].
  • Molecular Analysis (Post-Sacrifice):
    • Reverse Phase Protein Array (RPPA): Use tumor lysates to quantitatively assess pathway activation states (e.g., pERK1/2, pMEK, pAKT, pmTOR). This identifies key nodes in the MAPK/PI3K signaling network that change with treatment [1].
    • Fluorescent Immunohistochemistry (fIHC): Perform semi-quantitative analysis of proteins like GLUT1 and hexokinase 1 on tumor sections to investigate correlations with [18F]FDG uptake changes [1].
Protocol 2: Identifying Direct Targets with Advanced Mass Spectrometry

This protocol is based on improvements to mass spectrometry-based thermal stability assays (MS-TSA) like CETSA [3].

  • Cell Treatment: Treat intact Jurkat cells (or other relevant cell lines) with this compound and a DMSO control [3].
  • Heat Treatment & Lysis: Aliquot cell suspensions and heat them across a temperature gradient (e.g., from 37°C to 67°C). Lyse cells using freeze-thaw cycles in the presence of a non-denaturing detergent [3].
  • Sample Preparation: Remove insoluble material by centrifugation. Digest the soluble protein fraction with trypsin and label the resulting peptides from each temperature point with a unique isobaric tandem mass tag (TMT) [3].
  • Mass Spectrometry with iMAATSA:
    • Carrier Channel (SIILCC): Spike in a heavily TMT-labeled "carrier" sample to boost the signal of low-abundance peptides [3].
    • Data Acquisition: Use a combination of Phase-Constrained Spectral Deconvolution Method (ΦSDM) and Field Asymmetric Ion Mobility Spectrometry (FAIMS) to improve resolution and quantitative accuracy, especially at lower MS2 resolution settings [3].
  • Data Analysis: Generate protein melting curves from the multiplexed data. A rightward shift in the melting temperature (ΔTm) in the drug-treated sample indicates thermal stabilization and direct target engagement [3].

Signaling Pathways & Experimental Workflow

The diagrams below illustrate the key signaling pathways and experimental workflows.

pathway Growth_Factor Growth Factor Receptor RAS RAS Growth_Factor->RAS PI3K PI3K Growth_Factor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Compensatory Feedback Activation MEK->Compensatory Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Survival This compound This compound This compound->MEK Compensatory->RAF pC-RAF Compensatory->MEK pMEK Compensatory->PI3K pAKT

Diagram: this compound inhibits MEK, but feedback activation (dashed red lines) of MAPK and PI3K pathways can cause resistance. Combining this compound with PI3K/mTOR inhibitors is a key strategy [1].

workflow A1 Establish Tumor Xenograft Model A2 Treat with this compound (or Vehicle) A1->A2 A3 Longitudinal [18F]FDG-PET Imaging A2->A3 A4 Analyze Metabolic Response A3->A4 A5 Harvest Tumor Tissue A4->A5 A6 RPPA for Signaling Protein Analysis A5->A6 A7 fIHC for GLUT1/HK1 Expression A5->A7 A8 Integrate Data to Identify Resistance Mechanisms A6->A8 A7->A8

Diagram: Integrated workflow for evaluating this compound efficacy and resistance mechanisms in vivo, combining functional imaging with molecular proteomics [1].

References

Mechanisms of Acquired Resistance to RO4987655

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to RO4987655 is not caused by a single mechanism but rather a network of adaptive cellular responses. The table below summarizes the primary documented mechanisms.

Resistance Mechanism Molecular / Pathway Alteration Observed Experimental Context Key Readouts
MAPK Pathway Reactivation [1] [2] Increased phosphorylation of MEK, C-RAF, and MKK4 following initial inhibition. K-Ras mutated human lung carcinoma xenografts (NCI-H2122) treated with this compound [1]. ↑ pMEK, ↑ pC-RAF, ↑ pMKK4 on day 3 of treatment, correlating with rebound in FDG-PET signal.
PI3K-AKT Pathway Compensation [1] [3] Upregulation of phosphorylated AKT (pAKT) and mTOR; Constitutive activation due to PIK3CA mutations (e.g., M1043V). K-Ras mutated xenografts [1]; Colorectal cancer cell lines (DLD-1, HT-29) and acquired resistant lines (LoVo/PR) [3]. ↑ pAKT (S473), ↑ pmTOR; Resistance reversed by adding AKT inhibitor.
Upregulation of Pro-Survival Signals [3] Increased expression of Bcl-2 and Bcl-xL; Suppression of pro-apoptotic proteins like Bax and Bim. Colorectal cancer cell lines with primary resistance (DLD-1, HT-29) treated with MEK inhibitors [3]. No change or increase in Bcl-2/Bcl-xL; No induction of Bax/Bim upon MEKi treatment.

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for validating and overcoming these resistance mechanisms.

Protocol 1: Profiling Feedback Activation of MAPK/PI3K Pathways

This protocol uses Reverse Phase Protein Array (RPPA) to simultaneously monitor multiple signaling nodes, as demonstrated in a study on this compound [1].

  • Objective: To longitudinally track the activation status of the MAPK and PI3K-AKT pathways in response to this compound treatment to identify feedback reactivation.
  • Materials:
    • This compound (e.g., dissolved in 50% ethanol/50% Cremophor EL, then diluted 5-fold with water) [1].
    • Cell line of interest (e.g., NCI-H2122 for K-Ras mutant lung cancer) or resistant patient-derived xenograft (PDX) models.
    • RIPA lysis buffer with protease and phosphatase inhibitors.
    • Antibodies for key phospho-proteins: pERK1/2 (T202/Y204), pMEK1/2 (S217/S221), pC-RAF, pAKT (S473), pmTOR.
  • Method Details:
    • Treatment & Sampling: Treat cells or animals with this compound at a predetermined IC50 or clinically relevant dose. Collect lysates at critical time points (e.g., 2 hours, 24 hours, Day 3, Day 7, Day 14) to capture initial inhibition and potential adaptive resistance.
    • RPPA Analysis: Perform RPPA analysis as described [1]. Briefly, serially dilute lysates, print them onto nitrocellulose slides, and probe with validated antibodies. Signal intensity is quantified and normalized.
  • Expected Outcome: Initial suppression of pERK, followed by a rebound in pMEK and pC-RAF, alongside a concurrent rise in pAKT, indicating reciprocal feedback activation [1].
Protocol 2: Functional Validation of AKT-Driven Resistance

This protocol uses combinatorial inhibition to confirm the role of the PI3K-AKT pathway in resistance.

  • Objective: To determine if co-inhibition of AKT can resensitize this compound-resistant models to treatment.
  • Materials:
    • This compound.
    • AKT inhibitor (e.g., Perifosine [3] or other clinical-grade inhibitors like MK-2206).
    • Resistant cell lines (can be generated by long-term culture in increasing doses of this compound).
    • Cell viability assay (e.g., MTS, Cell Counting Kit-8).
  • Method Details:
    • Generate Resistant Lines: Culture sensitive cells (e.g., LoVo) with stepwise increasing concentrations of this compound over several months to derive acquired-resistant clones (e.g., LoVo/PR) [3].
    • Combination Treatment: Treat parental and resistant cells with: a) DMSO control, b) this compound alone, c) AKT inhibitor alone, d) this compound + AKT inhibitor.
    • Viability & Apoptosis Assessment: Measure cell viability after 72-96 hours. Assess apoptosis via Western blot for cleaved PARP or Caspase-3/7 activity assays [4] [3].
  • Expected Outcome: The combination of this compound and AKT inhibitor will show synergistic reduction in cell viability and increased apoptosis in resistant lines compared to either agent alone [3].

Proposed Strategies to Overcome Resistance

Based on the elucidated mechanisms, the most promising strategy is combination therapy.

  • MEK + AKT/PI3K Inhibition: Co-targeting the MAPK and PI3K-AKT pathways is a rational approach to overcome compensatory signaling. Preclinical data in colorectal cancer models shows that adding an AKT inhibitor (Perifosine) can resensitize acquired-resistant cells to MEK inhibitors [3].
  • Vertical MAPK Pathway Inhibition: Combining this compound with a RAF inhibitor (e.g., in BRAF-mutant cancers) may help prevent reactivation of the pathway upstream of MEK [2].
  • Intermittent Dosing Schedules: Preclinical evidence suggests that a rebound in pathway activation can occur a few days after continuous MEK inhibition [1]. Exploring pulsed or intermittent dosing schedules might preempt the establishment of these feedback loops.

The following diagram summarizes the core resistance mechanisms and the logical flow for developing combination strategies.

G cluster_resistance Acquired Resistance Mechanisms cluster_strategies Potential Combination Strategies Start This compound Treatment (MEK Inhibition) MAPK_Reactivation MAPK Pathway Reactivation • Feedback phosphorylation of C-RAF & MEK Start->MAPK_Reactivation  Suppresses ERK PI3K_Compensation PI3K-AKT Pathway Activation • Compensatory survival signaling • PIK3CA mutations Start->PI3K_Compensation  Relief of feedback ProSurvival Altered Apoptotic Signaling • Bcl-2/Bcl-xL upregulation Start->ProSurvival  Alters balance Combo_RAFi RAF Inhibitor MAPK_Reactivation->Combo_RAFi  Prevents upstream  reactivation Intermittent Intermittent Dosing MAPK_Reactivation->Intermittent  Prevents adaptive  feedback Combo_AKTi AKT/PI3K Inhibitor PI3K_Compensation->Combo_AKTi  Blocks compensatory  survival signal PI3K_Compensation->Intermittent  Reduces selective  pressure Combo_BCL2i BCL-2/BCL-xL Inhibitor ProSurvival->Combo_BCL2i  Restores apoptotic  potential

FAQs for the Technical Support Center

Q1: Are there specific genetic mutations that predict primary resistance to this compound? Yes, concurrent mutations that activate the PI3K-AKT pathway are strongly associated with primary resistance. For example, colorectal cancer cells with both KRAS and PIK3CA mutations (e.g., DLD-1 with KRAS G13D and PIK3CA E545K) show high levels of constitutive pAKT and are intrinsically resistant to MEK inhibitors like this compound and trametinib [3].

Q2: We observed an initial response in our in vivo model, but the tumor started regrowing. What molecular changes should we look for? This classic sign of acquired resistance is often linked to the mechanisms in the diagram above. Key changes to analyze include:

  • MAPK Reactivation: Check for re-phosphorylation of MEK and ERK despite the continued presence of the drug [1] [2].
  • AKT Activation: A significant increase in pAKT (S473) is a common compensatory mechanism [1] [3].
  • Emerging Mutations: In acquired resistance, sequence the PIK3CA gene. A M1043V mutation in the kinase activation loop of PIK3CA was identified as a driver of resistance in colorectal cancer models [3].

Q3: What is the utility of [18F]FDG-PET imaging in monitoring this compound response and resistance? [18F]FDG-PET can serve as a non-invasive pharmacodynamic biomarker. Studies with this compound showed a modest decrease in tumor FDG uptake as early as 2 hours post-treatment, with the greatest decrease on day 1. A subsequent rebound in FDG uptake on day 3, even as tumor volumes decreased, was correlated with molecular feedback reactivation of both MAPK and PI3K pathways, signaling the emergence of resistance [1].

References

RO4987655 metabolic changes interpretation

Author: Smolecule Technical Support Team. Date: February 2026

RO4987655: Metabolic Changes & Mechanisms

The metabolic response to this compound is dynamic and involves feedback mechanisms. The key findings from preclinical and clinical studies are summarized below.

Aspect of Change Observed Effect Timing Proposed Molecular Mechanism
Tumor Glucose Uptake Early, modest decrease in [¹⁸F]FDG uptake, followed by a rebound on Day 3 [1] [2]. 2 hours to 3 days Initial inhibition of the MAPK pathway, followed by reactivation of MAPK and activation of the compensatory PI3K-AKT pathway [1] [2].
Plasma Metabolome (Preclinical) Significant alterations in 21 plasma metabolites (amino acids, propionylcarnitine, phosphatidylcholines, sphingomyelins) in B-RAF mutant melanoma xenografts [3]. After a single dose Reversible changes reflecting the systemic metabolic impact of MAPK pathway inhibition [3].
Plasma Metabolome (Clinical) In melanoma patients, responders showed changes in lipids (phosphatidylcholines, sphingomyelins), while non-responders showed changes in amino acids [3]. By Day 15 Pretreatment levels of 7 specific lipids showed predictive potential for treatment response [3].

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments used to study this compound's effects.

MicroPET Imaging for [¹⁸F]FDG Uptake

This protocol is used for non-invasive, longitudinal monitoring of tumor metabolic activity.

  • Imaging Equipment: MicroPET Focus 120 scanner [1] [2].
  • Tracer: [¹⁸F]FDG ([¹⁸F]fluorodeoxyglucose) [1] [2].
  • Animal Model: Human tumor xenografts in mice (e.g., K-ras-mutated human lung carcinoma) [1] [2].
  • Imaging Schedule: Baseline (Day 0), then at multiple time points post-treatment (e.g., 2 hours, Day 1, Day 3, Day 9) to capture dynamic changes [1] [2].
  • Data Analysis: Quantify standardized uptake value (SUV) in the tumor region to measure changes in glucose metabolism [1] [2].
Reverse Phase Protein Array (RPPA) for Signaling Analysis

This high-throughput technique is used to assess the in vivo effects on MAPK/PI3K pathway components.

  • Sample Preparation:
    • Treat human lung adenocarcinoma xenografts with this compound [1] [2].
    • Harvest tumor tissue at specified time points (e.g., Day 1 and Day 3 post-treatment) [1] [2].
    • Lyse tissue using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states [1] [2].
  • RPPA Analysis:
    • Print lysates in an array format on nitrocellulose-coated slides [1].
    • Probe slides with a wide panel of validated primary antibodies against total and phosphorylated proteins (e.g., pERK1/2, pMEK1/2, pAKT, pC-RAF, pmTOR) [1] [2].
  • Data Interpretation: Use quantitative analysis to profile signaling response. The expected result is downregulation of pERK1/2 on Day 1, with upregulation of pMEK and pAKT by Day 3, indicating feedback loops [1] [2].
Mass Spectrometry-Based Plasma Metabolomics

This protocol identifies systemic metabolic biomarkers for pharmacodynamic and predictive purposes.

  • Sample Collection: Collect plasma from preclinical models or patients pre- and post-RO4987655 administration [3].
  • Metabolite Extraction:
    • Use cold organic solvent (e.g., methanol:acetonitrile mixture) for protein precipitation and metabolite extraction. This step is critical to quench all enzymatic activity and freeze the metabolic state [4].
    • For targeted analysis, commercial kits like the Absolute IDQ p180 kit can be used for standardized quantification [5].
  • LC-MS Analysis:
    • Use Ultra-High-Performance Liquid Chromatography (UPLC) coupled to a mass spectrometer (e.g., Triple Quad 5500 or Q Exactive Plus) [3] [5].
    • Separate metabolites using a suitable column (e.g., ACQUITY UPLC HSS T3) with a gradient of mobile phases [5].
  • Data Processing:
    • Use software (e.g., MetaboAnalyst 6.0) for normalization, statistical analysis, and pathway enrichment analysis (e.g., Metabolite Set Enrichment Analysis - MSEA) [4].
    • Identify significantly altered metabolites and map them to biochemical pathways [3] [4].

Troubleshooting Common Experimental Issues

Issue: Rebound in [¹⁸F]FDG uptake after initial decrease, potentially misinterpreted as resistance or treatment failure.

  • Explanation: This is a documented pharmacodynamic effect caused by compensatory pathway activation, not necessarily true therapeutic failure [1] [2].
  • Recommendation:
    • Corroborate with Proteomics: Use RPPA to confirm the concurrent upregulation of pMEK, pC-RAF, and pAKT, which validates the feedback mechanism [1] [2].
    • Monitor Long-Term: Continue imaging and correlate with tumor volume measurements. The rebound can occur alongside decreasing tumor volumes [1] [2].

Issue: Inconsistent or weak [¹⁸F]FDG-PET response.

  • Explanation: The metabolic response can be modest and may vary based on tumor genetics [1] [2].
  • Recommendation:
    • Verify Tumor Model: Ensure the model has a relevant genetic background (e.g., K-ras or B-raf mutation) known to be sensitive to MEK inhibition [1] [3].
    • Combine with Plasma Metabolomics: Use plasma metabolite biomarkers (e.g., specific lipids and amino acids) as a complementary, systemic pharmacodynamic readout [3].

Issue: High variability in metabolomics data from patient plasma.

  • Explanation: Physiological variability can obscure drug-induced metabolic signals [3].
  • Recommendation:
    • Establish Baseline: The changes induced by this compound treatment have been shown to be greater than baseline physiological variability in non-treated individuals [3].
    • Stratify by Response: Analyze metabolomic data separately for responders and non-responders, as the metabolic signatures differ significantly [3].

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the key molecular mechanism and a generalized experimental workflow based on the studies.

RO4987655_Mechanism This compound This compound MEK Inhibitor MEK MEK This compound->MEK Inhibits pMEK pMEK1/2 (Feedback) This compound->pMEK Causes Up-regulation (Day 3) pERK pERK1/2 MEK->pERK Activates GeneTranscription Gene Transcription & Cell Proliferation pERK->GeneTranscription pCRAF pC-RAF (Feedback) pMEK->pCRAF pAKT pAKT (Compensatory) pAKT->GeneTranscription Alternative Signaling PI3K PI3K Pathway pCRAF->PI3K Activates PI3K->pAKT

Mechanism of this compound action and feedback loops

Experimental_Workflow Start Study Design (this compound treatment in model) A In vivo [¹⁸F]FDG-PET Imaging Start->A B Plasma Collection Start->B C Tissue Collection Start->C F Data Integration & Interpretation A->F D Mass Spectrometry (Metabolomics) B->D C->D Tissue Metabolomics E Reverse Phase Protein Array (RPPA) C->E D->F E->F

Integrated multi-omics workflow for this compound studies

References

RO4987655 versus other MEK inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Profile of RO4987655

The table below summarizes the key efficacy data for this compound from clinical and preclinical studies.

Study Type / Model Efficacy Findings Supporting Data / Correlative Biology

| Phase I Clinical Trial (Advanced Solid Tumors) [1] [2] | • Objective Response Rate (ORR): 24% in BRAF-mutant melanoma; 20% in BRAF wild-type melanoma; 11% in KRAS-mutant NSCLC. No response in KRAS-mutant colorectal cancer. • Metabolic Response: 69.2% of patients showed a decrease in tumor FDG uptake on PET scan by day 15. | • Evidence of target engagement with reduced ERK phosphorylation (pERK) in paired tumor biopsies. • FDG-PET served as an early pharmacodynamic biomarker of biologic activity [2]. | | Preclinical Study (K-ras-mutant Lung Carcinoma Xenografts) [3] | • Modest decrease in tumor FDG uptake observed as early as 2 hours post-treatment. • Greatest metabolic decrease on day 1, followed by a rebound on day 3. | • Rebound in FDG uptake correlated with feedback reactivation of the MAPK pathway (increased pMEK, pC-RAF) and activation of the compensatory PI3K pathway (increased pAKT) [3]. |

Insights from Indirect Comparisons and Other MEK Inhibitors

While head-to-head clinical data is scarce, the search results provide context on MEK inhibitors as a class and highlight challenges and strategies relevant to evaluating this compound.

  • FDG-PET for Cross-Compound Comparison: One study used FDG-PET to compare the biologic activity of this compound with another MEK inhibitor, RO5126766, in separate Phase I trials. It found that the mean decrease in FDG uptake was greater with this compound (47%) than with RO5126766 (16%) at their respective recommended Phase II doses. This compound also showed a more pronounced relationship between FDG reduction and drug exposure [2]. This illustrates how functional imaging can be used to objectively compare different investigational drugs early in development.
  • A Common Challenge: Feedback and Resistance: A significant challenge with MEK inhibitors, including this compound, is the rapid development of adaptive resistance. Preclinical data shows that MEK inhibition can trigger feedback loops that reactivate the MAPK pathway and activate alternative survival pathways, such as PI3K-AKT [3]. This is a class-wide issue, and recent research focuses on combination therapies, such as pairing a MEK inhibitor with a Receptor Tyrosine Kinase (RTK) inhibitor, to overcome this resistance, as demonstrated in a 2025 study with trametinib [4].
  • Unintended Effects on Stemness: Preclinical research on colorectal cancer models indicates that MEK inhibitors (e.g., trametinib, selumetinib) can unexpectedly activate Wnt/β-catenin signaling and induce stem cell plasticity, which may promote tumor regrowth and resistance [5]. This is an important consideration for the clinical development of all MEK inhibitors, including this compound.

Key Experimental Protocols from the Cited Research

For reproducibility and critical evaluation, here are the methodologies from key studies on this compound.

  • Preclinical Efficacy and Proteomics (Xenograft Model) [3]:
    • Model: Human lung adenocarcinoma cell line (NCI-H2122) with K-ras mutation grown as xenografts in mice.
    • Treatment: Mice treated with this compound.
    • Metabolic Imaging: Longitudinal [18F]FDG-PET imaging performed at baseline and multiple time points post-treatment (from 2 hours to day 9) using a microPET scanner.
    • Proteomic Analysis: Reverse Phase Protein Array (RPPA) used to assess the in vivo effects of this compound on MAPK/PI3K pathway components (e.g., pERK1/2, pMEK, pAKT) in tumor tissues.
  • Clinical Pharmacodynamics (Phase I Trial) [1]:
    • Trial Design: Phase I dose-escalation and cohort expansion in patients with selected advanced cancers (melanoma, NSCLC, colorectal cancer) with RAS-RAF mutations.
    • Dosing: this compound administered orally at 8.5 mg twice daily continuously.
    • Pharmacodynamic Biomarkers: Sequential tumor biopsies were collected to examine markers of pathway inhibition, including ERK phosphorylation (pERK) and Ki-67 expression via immunohistochemistry.
    • Metabolic Response: [18F]FDG-PET imaging was performed at baseline and on day 15 of treatment to assess early metabolic response.

MEK Inhibition and Compensatory Signaling Pathways

The following diagram illustrates the core mechanism of MEK inhibitors like this compound and the common feedback resistance mechanisms observed in preclinical studies, which can limit their long-term efficacy.

G GF Growth Factor Receptors (RTKs) RAS RAS (e.g., KRAS) GF->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Prolif Cell Proliferation & Survival ERK->Prolif Promotes MEKi MEK Inhibitor (e.g., this compound) MEKi->MEK Inhibits pMEK_fb Feedback Increase in pMEK/pC-RAF MEKi->pMEK_fb Induces PI3K PI3K-AKT Pathway (Compensatory) MEKi->PI3K Induces pMEK_fb->MEK Re-activates PI3K->Prolif Promotes

Interpretation and Research Implications

The data indicates that This compound demonstrated clear but variable clinical efficacy across different tumor types, with notable activity in melanoma. Its ability to rapidly inhibit tumor metabolism, as measured by FDG-PET, made it a useful tool for early-phase clinical trial design and for providing proof of mechanism [3] [1] [2].

A key consideration for its development, and for the MEK inhibitor class as a whole, is the management of adaptive resistance through feedback loops. The most promising strategies emerging from recent research involve rational combination therapies, such as with RTK or PI3K pathway inhibitors, to block these escape routes and achieve more durable responses [3] [4].

References

RO4987655 clinical response RAS versus RAF mutations

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response by Tumor Type and Mutation

Tumor Type Mutation Objective Response Rate (ORR) Clinical Outcome
Melanoma BRAF 4 of 17 (24%) Partial Response (PR) [1]
Melanoma BRAF Wild-Type 4 of 20 (20%) Partial Response (PR) [1]
NSCLC KRAS 2 of 18 (11%) Partial Response (PR) [1]
Colorectal Cancer KRAS 0 of 30 (0%) Progressive Disease (PD) [1]

Detailed Experimental Methodology

The data in the table above comes from a multicenter phase I two-part study (dose escalation and cohort expansion), with the part 2 expansion detailed here [1].

  • Patient Population: The study enrolled selected patients with advanced solid tumors, including specific cohorts for melanoma (BRAF-mutant and wild-type), NSCLC (KRAS-mutant), and colorectal cancer (KRAS-mutant) [1].
  • Treatment Protocol: Patients received RO4987655 orally at 8.5 mg twice daily continuously until disease progression [1] [2].
  • Primary Assessments:
    • Safety: Monitored through adverse events, with rash, acneiform dermatitis, and gastrointestinal disorders being the most frequent, mostly Grade 1/2 [1].
    • Antitumor Activity: Assessed by objective response rate (ORR), defined as the proportion of patients with a partial or complete response according to standard oncological criteria [1].
    • Pharmacodynamics (PD): Sequential tumor biopsies were used to investigate markers of pathway activation, such as ERK phosphorylation and Ki-67 expression [1].
  • Mutational Analysis: BRAF and KRAS status was used as a selection criterion. Broader tumor mutational profiling was also performed to confirm screening and identify additional aberrations [1].

Mechanisms of Response and Resistance

The differential efficacy of this compound across tumor types is linked to underlying cancer biology and resistance mechanisms.

  • Target Engagement and Early Activity: The study confirmed that this compound effectively engaged its target. Paired tumor biopsies showed a reduction in ERK phosphorylation across all patient cohorts, and most patients showed a rapid decrease in tumor metabolic activity on FDG-PET scans by day 15 [1] [3]. This indicates that the lack of response in colorectal cancer was not due to a failure to inhibit the intended MEK target.
  • Resistance in Colorectal Cancer: A key reason for the lack of efficacy in KRAS-mutant colorectal cancer is compensatory activation of alternative survival pathways. Preclinical models show that MEK inhibition can lead to a feedback loop that reactivates the MAPK pathway and, more importantly, activates the PI3K-AKT pathway [4] [3]. This rebound effect can sustain tumor survival and proliferation despite MEK inhibition.
  • Co-mutations: The presence of concurrent mutations, such as PIK3CA mutations in KRAS-mutant colorectal cancers, can constitutively activate the AKT pathway, leading to primary resistance to MEK inhibitors like this compound [1] [4].

The diagram below illustrates these core mechanisms of action and resistance.

G cluster_pathway Canonical MAPK Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PI3K_AKT PI3K-AKT Pathway Activation MEK->PI3K_AKT  Induction via Feedback CellProliferation CellProliferation ERK->CellProliferation FeedbackReact Feedback Loop Reactivation ERK->FeedbackReact This compound This compound This compound->MEK Inhibits Resistance Sustained Tumor Survival (Resistance) FeedbackReact->Resistance PI3K_AKT->Resistance

Interpretation and Research Implications

The data indicates that the mutation status (RAS vs. RAF) alone is not the sole determinant of response. The tumor lineage or tissue of origin is critically important, as evidenced by the activity in BRAF wild-type melanoma and the lack thereof in KRAS-mutant colorectal cancer [1].

  • Clinical Development Implications: The results with this compound reflect a broader pattern observed with MEK inhibitors, where single-agent activity in colorectal cancer is limited. This underscores the need for rational combination therapies, such as concurrently targeting the MEK and PI3K-AKT pathways to overcome resistance [4] [5].
  • Utility of Biomarkers: This case highlights the value of integrated biomarker analyses in early-phase trials. The use of paired biopsies and functional imaging provided crucial insights into drug pharmacodynamics and mechanisms of resistance, guiding future development strategies [1] [3].

References

RO4987655 Efficacy Analysis: Tumor Volume Reduction vs. FDG Uptake

Author: Smolecule Technical Support Team. Date: February 2026

This guide compares the efficacy of the MEK inhibitor RO4987655 by examining its effects on tumor volume and metabolic activity (as measured by FDG-PET). The data synthesizes findings from preclinical and early clinical studies, highlighting the value of functional imaging as a pharmacodynamic biomarker.

Key Comparative Summary

The table below summarizes the core quantitative findings on this compound's effects, illustrating the temporal relationship between FDG uptake and tumor volume.

Assessment Metric Experimental Context Key Findings on this compound Timing of Observed Effect Interpretation & Significance
FDG Uptake (Metabolic Activity) Preclinical (Human lung carcinoma xenografts) [1] [2] [3] Modest decrease post-treatment; Greatest decrease observed on Day 1; Rebound in uptake seen on Day 3. As early as 2 hours; primary effect at Day 1 Indicates rapid pharmacodynamic response and potential activation of compensatory pathways.
Clinical (Phase I Trial) [4] Mean amplitude of decrease in FDG uptake from baseline to Cycle 1, Day 15 was 47%. Cycle 1, Day 15 (≈2 weeks) Confirms strong biologic activity at the recommended phase II dose in humans.
Tumor Volume Preclinical (Human lung carcinoma xenografts) [1] [2] [3] Decrease in tumor volume, observed in parallel with the rebound in FDG uptake on Day 3. Day 3 onwards Demonstrates that anatomical reduction follows the initial metabolic response and rebound.

Detailed Experimental Data & Protocols

Preclinical Evidence (Human Tumor Xenografts)

The most detailed mechanistic insights come from a preclinical study using K-ras-mutated human lung carcinoma (NCI-H2122) xenograft models [1] [2] [3].

  • Experimental Protocol:

    • Imaging: Longitudinal microPET imaging with [18F]FDG was performed from day 0 (baseline) to day 9 of this compound therapy.
    • Molecular Analysis: Semi-quantitative fluorescent immunohistochemistry (fIHC) was used to examine expression levels of GLUT1 and hexokinase 1. Reverse phase protein arrays (RPPA) were employed to assess the in vivo effects on MAPK/PI3K pathway components.
  • Key Findings:

    • A modest decrease in [18F]FDG uptake was observed as early as 2 hours post-treatment [1].
    • The most significant decrease in FDG uptake occurred on day 1, followed by a clear rebound on day 3 [1] [2] [3].
    • This metabolic rebound coincided with a measured decrease in tumor volumes [1] [2] [3].
    • RPPA analysis revealed that the FDG rebound was associated with up-regulation of pMEK, pC-RAF, and pAKT on day 3, suggesting a reactivation of the MAPK pathway and activation of the compensatory PI3K pathway as a resistance mechanism [1] [2] [3].
Clinical Evidence (Phase I Trials)

A pivotal clinical study directly compared the biologic activity of this compound with another MEK inhibitor, RO5126766, using FDG-PET as a primary pharmacodynamic biomarker [4].

  • Experimental Protocol:

    • Design: Analysis of imaging data from two independent phase I, dose-escalation trials.
    • PET Procedure: PET acquisitions were standardized. Imaging was performed at baseline, at Cycle 1, Day 15 (±5 days), and at Cycle 3, Day 1. Patients fasted for ≥6 hours, and scans were acquired ~60 minutes after FDG injection [4].
    • Analysis: Up to 5 lesions per patient were analyzed using peak Standardized Uptake Value (SUVpeak). Changes in FDG uptake were correlated with pharmacokinetics, inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs), and anatomic tumor response (RECIST) [4].
  • Key Findings on this compound:

    • At its recommended phase II dose (8.5 mg twice daily), this compound showed a strong metabolic response, with a mean 47% decrease in FDG uptake by Cycle 1, Day 15 [4].
    • The change in FDG uptake showed a pronounced relationship with drug dose, exposure, and the degree of pERK inhibition in PBMCs [4].
    • FDG-PET demonstrated a high negative predictive value of 97% for identifying non-responding patients early in treatment [4].

Signaling Pathways and Experimental Workflow

The following diagram illustrates the core signaling pathways targeted by this compound and the feedback mechanism that explains the observed FDG-PET data.

G cluster_pathway Ras/MAPK Signaling Pathway & MEK Inhibition cluster_workflow Experimental Imaging & Analysis Workflow Growth_Factor Growth Factor Receptor Ras Ras (GTP-bound) Growth_Factor->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Comp_Feedback Compensatory Feedback (Observed on Day 3) MEK->Comp_Feedback Cell_Proliferation Cell Proliferation & Tumor Growth ERK->Cell_Proliferation FDG_Uptake FDG Uptake (Glucose Metabolism) ERK->FDG_Uptake This compound This compound (MEK Inhibitor) This compound->MEK Allosteric Inhibition This compound->FDG_Uptake Initial Decrease pAKT_Up Up-regulation of pAKT, pMEK, pC-RAF Comp_Feedback->pAKT_Up pAKT_Up->FDG_Uptake Rebound Step1 1. Animal Model/Human Subject (K-ras mutant tumor xenografts) Step2 2. This compound Administration Step1->Step2 Step3 3. Longitudinal [18F]FDG-PET Imaging (Baseline, 2h, Day 1, Day 3, Day 9) Step2->Step3 Step4 4. Image Analysis (SUV calculation, MTV/TLG) Step3->Step4 Step5 5. Molecular Correlative Studies (RPPA, fIHC for GLUT1/HK1) Step4->Step5

Interpretation and Strategic Implications for Drug Development

The data on this compound provides critical insights for researchers designing clinical trials for targeted therapies.

  • FDG-PET as an Early Pharmacodynamic Biomarker: The rapid decrease in FDG uptake, observable within days, confirms this compound's engagement with its target and biologic activity long before traditional tumor shrinkage can be measured. This allows for early go/no-go decisions in clinical development [1] [4].
  • Informing Combination Therapy Strategies: The rebound in FDG uptake, driven by compensatory PI3K/AKT pathway activation, is a crucial finding. It provides a strong rationale for developing combination therapies that co-target MEK and PI3K/AKT to overcome inherent feedback resistance and achieve more durable responses [1] [2] [3].
  • Guiding Dose Selection: The clear relationship between this compound dose/exposure and the degree of FDG uptake reduction supports the use of metabolic imaging to define a biologically effective dose range, supplementing traditional dose-escalation based solely on toxicity [4].

References

RO4987655 progression-free survival advanced solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

RO4987655 Clinical Data Overview

Parameter Summary of Findings
Trial Design Phase I dose-escalation (3+3 design) in Japanese patients with advanced solid tumors [1].
Dosing Single dose followed by continuous once-daily (1, 2, 4 mg QD) or twice-daily (4, 5, 6.5 mg BID) dosing in 28-day cycles [1].
Maximum Tolerated Dose (MTD) 8 mg/day (4 mg BID) [1].
Dose-Limiting Toxicity (DLT) Grade 3 creatine phosphokinase (CPK) elevation [1].
Most Common Related Adverse Events Dermatitis acneiform, CPK elevation, and eye disorders [1].
Progression-Free Survival (PFS) One patient with esophageal cancer had a confirmed partial response. Seven patients (28%) had progression-free survival longer than 16 weeks [1].
Pharmacokinetics (PK) Plasma concentration increased in a dose-proportional manner. Half-life ranged from 4.32 to 21.1 hours. Steady-state was reached by Cycle 1, Day 8 [1].
Pharmacodynamics (PD) Inhibition of pERK in peripheral blood mononuclear cells (PBMCs) increased in a dose-dependent manner [1].

Comparative Context with Other MEK Inhibitors

While the search results do not contain a direct head-to-head clinical trial comparing this compound with other MEK inhibitors, they provide context on the development and use of other agents in this class.

  • MEK Inhibitor Class: MEK inhibitors like trametinib and cobimetinib are FDA-approved and target the Ras/Raf/MEK/ERK (MAPK) signaling pathway, which is dysregulated in many cancers [2].
  • Activity in NRAS-Mutant Melanoma: Preclinical and early clinical studies suggest that MEK inhibitors, including this compound, may have clinical activity in treating NRAS-mutant melanoma, which is a subset of BRAF wild-type tumors [3]. One early trial noted a 10-20% objective response rate for this compound in this patient population [3].

Detailed Experimental Methodology

For your guide, here are the key experimental protocols and methodologies from the this compound Phase I study.

  • Patient Population: Japanese patients with advanced solid tumors for which no standard therapy existed [1].
  • Dose Escalation Design: A standard "3 + 3" design was used. Cohorts of 3-6 patients received escalating doses of this compound to determine the MTD and DLTs [1].
  • Pharmacodynamic (PD) Assessment: The inhibitory effect of this compound on its target was evaluated by measuring the levels of phosphorylated ERK (pERK) in Peripheral Blood Mononuclear Cells (PBMCs). This provides proof of mechanism by showing the drug is effectively hitting its intended target in the body [1].
  • Efficacy Evaluation: Anti-tumor activity was assessed by measuring objective tumor response, likely using RECIST criteria, and by monitoring Progression-Free Survival (PFS) [1].

Create Your Own Visualizations

Here are the DOT scripts to generate diagrams for your guide, created according to your specifications.

Signaling Pathway Diagram

This diagram illustrates the MAPK pathway that this compound inhibits.

MAPK_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (this compound Target) RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Cell_Proliferation Cell_Proliferation Nucleus->Cell_Proliferation Inhibitor MEK Inhibitor Inhibitor->MEK Blocks

Clinical Trial Workflow Diagram

This diagram outlines the key stages of the Phase I trial.

Trial_Workflow A Dose Escalation (3+3 Design) B MTD Determination (8 mg/day: 4 mg BID) A->B C Safety & PK/PD Analysis B->C D Efficacy Assessment (PFS & Tumor Response) C->D

References

RO4987655 pharmacodynamic biomarker correlation clinical outcome

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Summary and Clinical Correlation

The following tables summarize the key pharmacodynamic biomarkers for RO4987655 and their correlation with clinical outcomes.

Table 1: Pharmacodynamic Biomarkers for this compound

Biomarker Category Specific Biomarkers Direction of Change with this compound Assay/Technology Context (Preclinical/Clinical)
Metabolic Imaging Tumor [18F]FDG uptake Modest decrease at 2h; greatest decrease on Day 1; rebound on Day 3 [18F]FDG-PET imaging Preclinical (K-ras mutated lung carcinoma xenografts)
Plasma Metabolomics Amino acids, Propionylcarnitine Changes reversed by this compound Quantitative mass spectrometry Preclinical (B-RAF mutant melanoma xenografts) [1]
Plasma Metabolomics Phosphatidylcholines, Sphingomyelins Changes reversed by this compound Quantitative mass spectrometry Preclinical (B-RAF mutant melanoma xenografts) [1]
Pathway Signaling pERK1/2, pMKK4, pmTOR Down-regulated on Day 1 Reverse Phase Protein Array (RPPA) Preclinical (K-ras mutated xenografts) [2]
Pathway Signaling pMEK, pC-RAF, pAKT Up-regulated on Day 3 (feedback/reactivation) Reverse Phase Protein Array (RPPA) Preclinical (K-ras mutated xenografts) [2]

Table 2: Correlation with Clinical Outcome

Biomarker Category Correlation with Clinical Outcome Study Details
Plasma Metabolomics Predictive Potential: Pretreatment levels of 7 specific lipids were statistically significantly able to predict objective tumor responses [1]. Patients with advanced melanoma [1].
Plasma Metabolomics Pharmacodynamic Utility: On-treatment changes in amino acids were observed in patients with disease progression, but not in responders. In contrast, changes in phosphatidylcholines and sphingomyelins were observed in responders [1]. Patients with advanced melanoma [1].
Metabolic Imaging Pharmacodynamic Utility: A rebound in [18F]FDG uptake on Day 3 was linked to reactivation of the MAPK pathway and activation of the compensatory PI3K pathway, a potential mechanism for resistance [2]. Preclinical model (K-ras mutated xenografts); provides rationale for clinical monitoring [2].

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the tables.

  • Preclinical [18F]FDG-PET Imaging [2]

    • Model: Human lung carcinoma (NCI-H2122) xenografts in mice.
    • Imaging: Longitudinal microPET scans were performed from baseline to day 9 of this compound treatment.
    • Analysis: [18F]FDG uptake in tumors was quantified at various time points (2 hours, day 1, day 3, day 9) to assess metabolic response.
  • Plasma Metabolomic Profiling [1]

    • Technology: Quantitative mass spectrometry-based metabolomics.
    • Sample Type: Plasma from preclinical models (mice bearing B-RAF mutant melanoma xenografts) and from patients with advanced melanoma.
    • Analysis: Identification and quantification of a panel of metabolites, including amino acids, acylcarnitines, phosphatidylcholines, and sphingomyelins, before and after this compound administration.
  • Signaling Pathway Analysis (RPPA) [2]

    • Technology: Reverse Phase Protein Array (RPPA), a high-throughput antibody-based proteomic technology.
    • Sample Type: Tumor tissue lysates from xenograft models.
    • Analysis: Quantification of the expression and phosphorylation levels of key proteins in the MAPK and PI3K pathways (e.g., pERK, pMEK, pAKT) to assess target engagement and feedback mechanisms.

Signaling Pathway and Feedback Mechanism

The experimental data reveals a key resistance mechanism. The diagram below illustrates the signaling pathway targeted by this compound and the feedback loops that can lead to reduced drug sensitivity.

G cluster_pathway MAPK Signaling Pathway & MEKi Feedback GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (e.g., K-Ras) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription Cell Proliferation ERK->Transcription pMEK pMEK (Feedback) pCRAF pC-RAF (Feedback) pMEK->pCRAF Rebound Rebound in [18F]FDG Uptake & Potential Resistance pMEK->Rebound pAKT pAKT (Compensatory PI3K Pathway Activation) pCRAF->pAKT pAKT->Rebound This compound This compound (MEK Inhibitor) This compound->MEK  Inhibits This compound->pMEK  Induces  Feedback

  • Target Engagement: this compound directly inhibits MEK, effectively blocking the MAPK pathway and leading to initial reductions in tumor metabolism (e.g., [18F]FDG uptake) [2].
  • Feedback Reactivation: Inhibition of MEK can trigger compensatory feedback loops, resulting in increased phosphorylation of MEK itself (pMEK), C-RAF (pC-RAF), and AKT (pAKT). The upregulation of pAKT indicates activation of the compensatory PI3K pathway [2].
  • Clinical Implication: This feedback reactivation is a key mechanism for the rebound in [18F]FDG uptake observed preclinically and may be a driver of acquired resistance, explaining why the drug's effects can be transient [2]. This provides a strong rationale for combining MEK inhibitors like this compound with other agents, such as PI3K inhibitors [3].

Key Takeaways for Researchers

  • Multi-modal Biomarker Assessment is Crucial: Relying on a single biomarker is insufficient. A combination of functional imaging ([18F]FDG-PET), proteomics (RPPA), and metabolomics provides a comprehensive picture of drug pharmacodynamics and emerging resistance [2] [1].
  • Early Metabolic Rebound as a Resistance Signal: A transient decrease in [18F]FDG uptake followed by a rapid rebound may be an early non-invasive indicator of pathway reactivation and treatment failure, which could be valuable for making early go/no-go decisions in clinical trials [2].
  • Plasma Metabolites Have Predictive Value: The finding that baseline plasma lipid levels can predict response to this compound highlights the potential of metabolomics for patient stratification in oncology, moving beyond genetic markers alone [1].

References

RO4987655 metabolic biomarkers predictive potential

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Biomarkers of RO4987655 Response

The following table summarizes the key metabolic biomarkers altered by this compound treatment and their potential utility, as identified in a preclinical study [1].

Biomarker Category Specific Metabolites Change with this compound Observed In Potential Utility
Amino Acids Multiple amino acids Significantly altered B-RAF mutant melanoma xenografts; Non-tumor-bearing animals; U87MG glioblastoma xenografts Pharmacodynamic (PD): Changes observed in non-responders and non-mutant models [1]
Propionylcarnitine Propionylcarnitine Significantly altered B-RAF mutant melanoma xenografts; Non-tumor-bearing animals; U87MG glioblastoma xenografts Pharmacodynamic (PD): Changes observed in non-mutant models [1]
Lipids Phosphatidylcholines, Sphingomyelins (7 lipids) Significantly altered B-RAF mutant melanoma xenografts Predictive: Pretreatment levels could distinguish future responders; Changes post-treatment were seen in responders [1]

Detailed Experimental Evidence and Protocols

The data in the table above is primarily derived from a detailed preclinical study that used mass spectrometry-based metabolomics. Below is a summary of the key experimental methodologies [1].

  • Model Systems: The study used two different B-RAF mutant melanoma xenograft models in mice. For comparison, a PTEN-null U87MG human glioblastoma xenograft (which lacks B-RAF mutation) and non-tumor-bearing animals were also treated.
  • Treatment Protocol: A single dose of the MEK inhibitor this compound was administered.
  • Metabolomic Analysis: Plasma samples were collected and analyzed using quantitative mass spectrometry to identify and measure metabolite levels.
  • Data Analysis: Statistical analysis was performed to identify metabolites whose levels were significantly altered by this compound treatment specifically in the B-RAF mutant models. The predictive power of pretreatment metabolite levels was also assessed.

[18F]FDG-PET as a Complementary Biomarker

Other research has investigated the use of non-invasive imaging for monitoring response to this compound. One preclinical study on K-ras-mutated human lung carcinoma xenografts used [18F]FDG-PET imaging, which measures tumor glucose uptake [2] [3].

  • Observation: A modest decrease in [18F]FDG uptake was observed as early as 2 hours after this compound treatment, with the greatest decrease on day 1.
  • Rebound Effect: A subsequent rebound in [18F]FDG uptake was seen on day 3, which correlated with molecular evidence of pathway reactivation.
  • Utility: This supports the use of [18F]FDG-PET as a non-invasive pharmacodynamic biomarker for early monitoring of MEK inhibition, though it may also reflect the emergence of adaptive resistance [2] [3].

Context: The MAPK Pathway and this compound

To understand the mechanism behind these biomarker changes, it's helpful to know the target of this compound. The diagram below illustrates the key pathway.

MAPK_Pathway Extracellular Extracellular Signal Receptor Receptor Tyrosine Kinase (e.g., EGFR) Extracellular->Receptor Ras RAS (GTP-bound) Receptor->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nuclear Nuclear Responses (Proliferation, Survival) ERK->Nuclear Inhibition This compound (MEK Inhibitor) Inhibition->MEK Allosteric Inhibition

This compound is a potent and selective allosteric inhibitor of MEK1 [2] [3] [4], a key protein in the MAPK signaling cascade. This pathway regulates fundamental cellular processes like proliferation and survival, and its overactivation is common in cancers like melanoma and lung cancer [5] [4]. By inhibiting MEK, this compound blocks signal transduction through this pathway.

Summary and Research Implications

The research data suggests that metabolic biomarkers, particularly specific lipids, hold promise for the clinical development of this compound.

  • Predictive Potential: The finding that pretreatment levels of certain lipids can predict objective response to this compound is highly significant for oncology drug development, as it could help identify patients most likely to benefit from the therapy [1].
  • Pharmacodynamic Utility: Changes in amino acids, propionylcarnitine, and [18F]FDG uptake provide evidence of target engagement and biological activity of the drug, useful for monitoring early response in clinical trials [2] [1] [3].
  • Context-Dependent Signals: It is important to note that some metabolic changes (like amino acids and propionylcarnitine) were also seen in non-mutant tumor models and even non-tumor-bearing animals, indicating they may reflect a general response to MEK inhibition rather than being specific predictors of antitumor efficacy [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

565.03215 g/mol

Monoisotopic Mass

565.03215 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I3733P75ML

Other CAS

874101-00-5

Wikipedia

Ro-4987655
RO4987655

Dates

Last modified: 08-15-2023
1: Kraeber-Bodéré F, Carlier T, Naegelen VM, Shochat E, Lumbroso J, Trampal C, Nagarajah J, Chua S, Hugonnet F, Stokkel M, Gleeson F, Tessier J. Differences in  the biologic activity of 2 novel MEK inhibitors revealed by 18F-FDG PET: analysis of imaging data from 2 phase I trials. J Nucl Med. 2012 Dec;53(12):1836-46. doi:  10.2967/jnumed.112.109421. Epub 2012 Nov 9. PubMed PMID: 23143089.
2: Leijen S, Middleton MR, Tresca P, Kraeber-Bodéré F, Dieras V, Scheulen ME, Gupta A, Lopez-Valverde V, Xu ZX, Rueger R, Tessier JJ, Shochat E, Blotner S, Naegelen VM, Schellens JH, Eberhardt WE. Phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of the MEK inhibitor RO4987655 (CH4987655) in patients with advanced solid tumors. Clin Cancer Res. 2012 Sep 1;18(17):4794-805. Epub 2012 Jul 5. PubMed PMID: 22767668.
3: Lee L, Niu H, Rueger R, Igawa Y, Deutsch J, Ishii N, Mu S, Sakamoto Y, Busse-Reid R, Gimmi C, Goelzer P, De Schepper S, Yoshimura Y, Barrett J, Ishikawa Y, Weissgerber G, Peck R. The safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of CH4987655 in healthy volunteers: target  suppression using a biomarker. Clin Cancer Res. 2009 Dec 1;15(23):7368-74. doi: 10.1158/1078-0432.CCR-09-1696. Epub 2009 Nov 24. PubMed PMID: 19934286.

Explore Compound Types